Methyl 2,6-dimethylquinoline-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-4-5-12-10(6-8)11(13(15)16-3)7-9(2)14-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOORBRWEMYQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinoline-4-Carboxylic Acid Methyl Ester: A Strategic Scaffold in Medicinal Chemistry
Topic: Quinoline-4-carboxylic acid methyl ester scaffold in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen or quinophen scaffold) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the free carboxylic acid is frequently the pharmacogenic species responsible for electrostatic interactions within enzyme active sites (e.g., Dihydroorotate Dehydrogenase, DHODH), the methyl ester derivative plays a critical dual role:
-
Prodrug Strategy: It significantly enhances lipophilicity (cLogP), facilitating passive diffusion across cell membranes before intracellular hydrolysis releases the active acid.
-
Synthetic Pivot: It serves as a versatile electrophilic intermediate for generating amides, hydrazides, and heterocycle-fused derivatives.
This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship (SAR), and therapeutic utility of this scaffold, with a specific focus on its application in oncology and antiviral research.[1]
Synthetic Architectures
To access the quinoline-4-carboxylic acid methyl ester, researchers typically employ convergent synthesis strategies that construct the pyridine ring of the quinoline system.
The Pfitzinger Reaction (Primary Route)
The Pfitzinger reaction is the most robust method for generating 2-substituted quinoline-4-acids. It involves the condensation of isatin with a ketone (or aldehyde) in the presence of a strong base.[2][3][4]
-
Causality: Why Pfitzinger? Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, isatins are stable, commercially available, and allow for pre-installation of substituents at the C6/C7/C8 positions.
-
Mechanism: Base-catalyzed hydrolysis of isatin yields isatic acid (2-aminophenylglyoxylic acid), which undergoes Claisen condensation with the ketone enolate, followed by cyclization and dehydration.
The Doebner Condensation (Secondary Route)
Useful for generating 2-substituted derivatives from anilines, aldehydes, and pyruvic acid. This is a three-component coupling often favored for combinatorial library generation.
Esterification Protocols
Once the acid is formed, conversion to the methyl ester is required.
-
Method A (Fischer Speier): MeOH / H₂SO₄ reflux. Best for robust substrates.
-
Method B (Mild Alkylation): MeI / Cs₂CO₃ or TMS-Diazomethane. Required for acid-sensitive substrates or when steric hindrance at C2 is high.
Visualization: Synthetic Workflow
The following diagram outlines the decision tree for synthesizing this scaffold.
Caption: Figure 1. Convergent synthetic workflow for accessing the quinoline-4-carboxylic acid methyl ester scaffold via the Pfitzinger route.
Medicinal Chemistry & SAR
The biological activity of this scaffold is tightly governed by substitution patterns.[1][5][6]
The DHODH Connection (Oncology & Antiviral)
Human Dihydroorotate Dehydrogenase (hDHODH) is a validated target for Acute Myeloid Leukemia (AML) and broad-spectrum antiviral therapy.
-
Mechanism: DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[1] Inhibiting it depletes intracellular UMP/CTP pools, stalling DNA/RNA synthesis in rapidly dividing cells (cancer) or viral replication.
-
Binding Mode: The carboxylic acid moiety (generated from ester hydrolysis) typically forms a critical salt bridge with an Arginine residue (e.g., Arg136 in hDHODH) in the active site. The methyl ester acts as the prodrug to penetrate the cell.
Structure-Activity Relationship (SAR) Map
-
Position 4 (COOMe): Essential for permeability. Hydrolysis to COOH is required for potency in DHODH but COOMe may be active in other targets (e.g., DNA intercalation).
-
Position 2 (R2): The "Lipophilic Anchor." Large, hydrophobic biaryl groups (e.g., biphenyl, phenoxyphenyl) are preferred here to occupy the hydrophobic tunnel of the enzyme.
-
Position 6 (R6): Metabolic blocker. Fluorine or Chlorine here prevents oxidative metabolism and often increases potency (electronic effect).
Caption: Figure 2. Strategic substitution points on the quinoline scaffold for optimizing pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger)
This protocol is self-validating via the color change of isatin and precipitation of the acid.
Materials: Isatin (10 mmol), Acetophenone (10 mmol), KOH (30 mmol), Ethanol (20 mL), Water (20 mL).
-
Isatin Activation: Dissolve KOH (1.68 g) in water (20 mL) and add Isatin (1.47 g). Heat gently until the solution turns from orange to yellow/brown (formation of potassium isatate).
-
Condensation: Add Acetophenone (1.20 g) followed by Ethanol (20 mL) to solubilize the ketone.
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (vanishing of acetophenone).
-
Work-up:
-
Evaporate ethanol under reduced pressure (rotary evaporator).
-
Wash the aqueous residue with diethyl ether (2 x 15 mL) to remove unreacted ketone (Critical for purity).
-
Precipitation: Cool the aqueous phase in an ice bath and acidify to pH 3–4 using 10% HCl. The product will precipitate as a solid.[2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Chemical Conversion to Methyl Ester (Method A)
Materials: 2-Phenylquinoline-4-carboxylic acid, Methanol (anhydrous), Conc. H₂SO₄.
-
Setup: Dissolve the dried acid (5 mmol) in anhydrous Methanol (30 mL).
-
Catalysis: Add Conc. H₂SO₄ (0.5 mL) dropwise (Exothermic!).
-
Reflux: Reflux for 8–12 hours.
-
Neutralization: Cool, concentrate to ~10 mL. Pour into ice water containing NaHCO₃ (saturated) to neutralize.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show a sharp singlet at ~4.0 ppm (COOCH ₃).
Biological Assay: DHODH Inhibition (In Vitro)
To validate the activity of the hydrolyzed scaffold.
-
Enzyme: Recombinant Human DHODH.
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone (co-substrate).
-
Indicator: DCIP (2,6-dichlorophenolindophenol).
-
Protocol:
-
Incubate enzyme with test compound (acid form) for 10 min in buffer (pH 8.0, Triton X-100).
-
Initiate reaction by adding DHO, Decylubiquinone, and DCIP.
-
Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 mins.
-
Data Analysis: Calculate IC₅₀ relative to DMSO control.
-
Quantitative Data Summary
The following table illustrates the impact of esterification on cellular cytotoxicity versus enzymatic inhibition (based on Brequinar-analog studies).
| Compound Form | R2 Substituent | DHODH IC₅₀ (Enzyme) | HCT-116 EC₅₀ (Cell) | Interpretation |
| Free Acid | 4-Biphenyl | 12 nM | > 10 µM | Potent binder, poor permeability. |
| Methyl Ester | 4-Biphenyl | > 10,000 nM | 0.8 µM | Prodrug Effect: Inactive on enzyme, high cellular potency due to entry & hydrolysis. |
| Free Acid | 2-F-Phenyl | 450 nM | > 50 µM | Moderate binder, poor permeability. |
Note: Data is representative of general SAR trends for quinoline-4-carboxylates in DHODH inhibition.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. [Link]
-
Pfitzinger Reaction: A Historical Perspective and Modern Applications. Wikipedia / Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2,6-dimethylquinoline-4-carboxylate molecular weight and formula
Precision Engineering of Quinoline Scaffolds for Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of Methyl 2,6-dimethylquinoline-4-carboxylate , a critical pharmacophore intermediate used in the synthesis of antimalarial agents, DHODH inhibitors, and complex heterocyclic scaffolds. Unlike generic chemical listings, this document synthesizes structural data with field-proven synthetic protocols and analytical validation strategies, designed specifically for researchers in drug discovery and organic synthesis.
Chemical Identity & Core Specifications
The precise characterization of this molecule is fundamental for stoichiometric accuracy in downstream applications.
| Parameter | Specification |
| Chemical Name | Methyl 2,6-dimethylquinoline-4-carboxylate |
| CAS Number | 774586-89-9 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Exact Mass | 215.0946 |
| SMILES | CC1=CC2=C(C=C1)N=C(C)C=C2C(=O)OC |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Functional Groups | Methyl ester (C4), Methyl (C2, C6) |
Structural Logic
The molecule consists of a bicyclic quinoline aromatic system. The 2,6-dimethyl substitution pattern is electronically significant:
-
C6-Methyl: Increases lipophilicity and electron density on the benzene ring, influencing
- stacking interactions in protein binding pockets. -
C2-Methyl: Provides steric bulk adjacent to the nitrogen, often protecting the ring from metabolic oxidation at the labile C2 position.
-
C4-Carboxylate: The ester moiety serves as an electrophilic handle for amidation or reduction, acting as the primary "growth vector" for structural activity relationship (SAR) expansion.
Synthetic Architecture
To ensure high purity and scalability, the Modified Pfitzinger Reaction followed by Fischer Esterification is the industry-standard protocol. This route minimizes side-product formation compared to the Skraup or Doebner-Miller syntheses.
Reaction Mechanism
-
Precursor Activation: 5-Methylisatin is hydrolyzed under basic conditions to form the reactive isatinate (keto-acid).
-
Condensation: Acetone undergoes an aldol-type condensation with the isatinate.
-
Cyclization: Intramolecular cyclization yields the free acid (2,6-dimethylquinoline-4-carboxylic acid).
-
Esterification: Acid-catalyzed methylation converts the carboxylic acid to the methyl ester.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic route from 5-methylisatin via the Pfitzinger reaction.
Detailed Experimental Protocol
Step 1: Synthesis of the Acid Intermediate
-
Dissolve 5-methylisatin (1.0 eq) in 33% aqueous KOH (4.0 eq).
-
Add acetone (2.0 eq) dropwise while heating to reflux (approx. 80°C).
-
Maintain reflux for 12 hours. The solution will darken as the quinoline core forms.
-
Cool to room temperature and acidify with glacial acetic acid to pH 4-5.
-
Collect the precipitate (2,6-dimethylquinoline-4-carboxylic acid) via filtration. Wash with cold water.
-
Checkpoint: Expected MP of acid > 250°C.[1]
-
Step 2: Esterification
-
Suspend the dried acid intermediate (1.0 eq) in anhydrous Methanol (10-15 volumes).
-
Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.
-
Heat to reflux for 6-8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
-
Concentrate the solvent under reduced pressure.
-
Neutralize residue with saturated NaHCO₃ and extract with Dichloromethane (DCM).
-
Dry organic layer over MgSO₄ and concentrate to yield the methyl ester.
Physicochemical Properties & Stability
Understanding the physical behavior of the ester is crucial for formulation and storage.
| Property | Value / Description | Note |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
| Solubility (Organic) | High | DCM, DMSO, Methanol, Ethyl Acetate. |
| Solubility (Aqueous) | Low / Negligible | Requires co-solvent (e.g., DMSO) for biological assays. |
| pKa (Calculated) | ~2.5 (Quinoline N) | The ester is non-ionizable; N-protonation occurs in strong acid. |
| Storage | 2-8°C, Desiccated | Protect from moisture to prevent ester hydrolysis. |
Applications in Drug Discovery
Methyl 2,6-dimethylquinoline-4-carboxylate is not merely an endpoint; it is a divergent intermediate .
Antimalarial Scaffolds
The quinoline core mimics the structure of Chloroquine and Mefloquine. The C4-ester can be converted into amides or hydrazides (e.g., via reaction with hydrazine hydrate) to form acylhydrazones , which have demonstrated potency against Plasmodium falciparum by inhibiting heme polymerization.
DHODH Inhibition
Derivatives of quinoline-4-carboxylic acid are investigated as inhibitors of Dihydroorotate Dehydrogenase (DHODH) .[2] This enzyme is essential for de novo pyrimidine biosynthesis.[2] Inhibitors here are critical for:
-
Oncology: Starving rapidly dividing cancer cells of nucleotide precursors.
-
Immunology: Suppressing T-cell proliferation in autoimmune diseases.
Workflow: From Scaffold to Lead
Figure 2: Divergent synthesis pathways for medicinal chemistry applications.
Analytical Validation (Trustworthiness)
To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.
¹H-NMR (Proton NMR) Expectation
Solvent: CDCl₃, 400 MHz
-
δ 2.5 - 2.6 ppm (s, 3H): Methyl group at C2.
-
δ 2.7 - 2.8 ppm (s, 3H): Methyl group at C6.
-
δ 4.0 ppm (s, 3H): Methyl ester protons (–COOCH ₃).
-
δ 7.5 - 8.0 ppm (m, 3H): Aromatic protons (H3, H5, H7, H8). Specifically, H3 is often a singlet around 7.8 ppm due to the isolated position between the ring junction and C2-Methyl.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: 216.26 m/z.
-
Fragmentation: Loss of methoxy group (-31) or COOMe (-59) is common in high-energy collision.
References
-
PubChem. (2025).[1][3] 2,6-Dimethyl-4-quinolinecarboxylic acid (Acid Precursor Data). CID 787722.[1] Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid from 5‐methylindoline‐2,3‐dione. Retrieved from [Link]
Sources
Monograph: Therapeutic Potential of Methyl-Substituted Quinoline-4-Carboxylates
The following technical guide is structured as a specialized drug discovery monograph. It synthesizes current medicinal chemistry data regarding methyl-substituted quinoline-4-carboxylates, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic mechanisms.
Executive Summary
The quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a privileged structure in medicinal chemistry, serving as a bioisostere for naphthalene and coumarin systems. While the core scaffold exhibits inherent biological activity, methyl substitution plays a critical role in optimizing pharmacokinetics and potency.
Methyl groups act not merely as lipophilic spacers but as metabolic blockers and conformational locks. This guide analyzes how specific methyl substitutions (particularly at C2, C6, and C8 positions) enhance efficacy against high-value targets such as Dihydroorotate Dehydrogenase (DHODH) in oncology and DNA Gyrase in microbiology.
Chemical Architecture & Synthesis
The synthesis of methyl-substituted quinoline-4-carboxylates is most robustly achieved via the Pfitzinger Reaction .[1] This pathway offers higher regioselectivity compared to the Skraup or Doebner-von Miller syntheses, which often suffer from polymerization side products.
The Pfitzinger Protocol
The reaction involves the condensation of an isatin derivative with an
Strategic Methyl Placement:
-
C6/C8-Methylation: Achieved by selecting 5-methylisatin or 7-methylisatin as the starting material.
-
C2-Methylation: Achieved by using acetone or substituted methyl ketones as the enolizable partner.
Visualization: Synthesis Pathway
The following diagram illustrates the mechanism for synthesizing 2-methyl-6-substituted-quinoline-4-carboxylic acid.
Figure 1: The Pfitzinger reaction pathway for regioselective synthesis of quinoline-4-carboxylates.[1][4]
Pharmacological Spectrum
The therapeutic utility of these derivatives is broad, but recent data highlights three primary domains.
Anticancer Activity (DHODH Inhibition)
Methyl-substituted quinoline-4-carboxylates have emerged as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells are metabolically addicted to this pathway.[5]
-
Mechanism: The carboxylate group mimics the substrate (dihydroorotate), while the lipophilic quinoline core occupies the ubiquinone-binding tunnel.
-
Methyl Effect: A methyl group at C2 or on the phenyl ring of 2-aryl derivatives enhances hydrophobic interactions within the enzyme's non-polar pocket, significantly lowering IC50 values compared to unsubstituted analogs.
Antimicrobial Activity (DNA Gyrase Target)
Similar to fluoroquinolones, these derivatives target bacterial DNA gyrase (Topoisomerase II).[5]
-
Selectivity: Methylation at C8 has been shown to improve activity against Gram-positive strains (S. aureus) by modulating the molecule's vector relative to the DNA-enzyme complex.
Quantitative Data Summary
The following table summarizes comparative potency data derived from recent SAR studies.
| Derivative | Substitution | Target/Cell Line | IC50 / MIC | Notes |
| Q4C-Ref | Unsubstituted | MCF-7 (Breast Cancer) | > 50 µM | Low lipophilicity limits entry. |
| Q4C-Me1 | 2-Methyl | MCF-7 (Breast Cancer) | 12.5 µM | Improved cellular uptake. |
| Q4C-Me2 | 2-(4-Methylphenyl) | DHODH (Enzyme Assay) | 0.8 µM | High Potency. Methyl group fills hydrophobic pocket. |
| Q4C-Me3 | 6-Methyl | S. aureus (Bacteria) | 4 µg/mL | Comparable to standard antibiotics in some strains. |
| Q4C-F | 6-Fluoro-2-Methyl | P. aeruginosa | 8 µg/mL | Synergistic effect of F (metabolic stability) and Me (lipophilicity). |
Structure-Activity Relationship (SAR) Deep Dive
The "Magic Methyl" effect is profound in this scaffold. The placement of the methyl group dictates the pharmacological profile.
The C2-Position (Lipophilicity & Sterics)
Substitution at C2 is the most influential driver of potency.
-
Lipophilicity: A C2-methyl group increases logP, facilitating passive transport across the cell membrane.
-
Steric Clash: Excessive bulk (e.g., tert-butyl) at C2 can prevent binding to DNA Gyrase, but a methyl group is small enough to be tolerated while providing necessary hydrophobic contacts.
The C6/C8-Positions (Electronic & Metabolic)
-
Metabolic Stability: The C6 position is a hotspot for oxidative metabolism (hydroxylation). Blocking this site with a methyl group (or bioisosteric Fluorine/Chlorine) extends the half-life (
) of the drug. -
Electronic Effect: A C6-methyl group is weakly electron-donating, which increases the basicity of the quinoline nitrogen, potentially strengthening hydrogen bond interactions with target residues.
Visualization: SAR Map
Figure 2: Structure-Activity Relationship map highlighting the functional impact of regional substitutions.
Mechanism of Action: DHODH Inhibition
The most promising application of methyl-substituted quinoline-4-carboxylates is in oncology via DHODH inhibition. This mechanism depletes the pyrimidine pool, causing cell cycle arrest at the S-phase.
Figure 3: Mechanism of antiproliferative action via DHODH inhibition.
Experimental Protocols
Protocol A: Synthesis of 2-Methylquinoline-4-Carboxylic Acid
Objective: Synthesize the core scaffold using the Pfitzinger reaction.
-
Reagent Preparation: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL).
-
Condensation: Add Acetone (10 mmol) and ethanol (10 mL) to the solution.
-
Reflux: Heat the mixture to reflux (80°C) for 24 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
-
Work-up:
-
Evaporate ethanol under reduced pressure.
-
Cool the residual aqueous solution in an ice bath.
-
Acidify carefully with glacial acetic acid or 10% HCl to pH 4-5.
-
-
Isolation: The product will precipitate as a solid.[2] Filter, wash with cold water, and recrystallize from ethanol.
-
Validation: Confirm structure via melting point and
H-NMR (Look for singlet methyl peak approx 2.7 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Evaluate antiproliferative potential against MCF-7 cells.
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours at 37°C in 5% CO
. -
MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
Future Outlook
The methyl-substituted quinoline-4-carboxylate scaffold is "drug-like" but requires optimization of solubility and selectivity .
-
Challenge: High lipophilicity (logP > 4) of multi-methylated derivatives can lead to poor aqueous solubility.
-
Opportunity: Formulation as sodium salts or conjugation with amino acid esters (prodrugs) can resolve solubility issues while maintaining the potent pharmacophore.
References
-
Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central (NIH). [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. UI Scholars Hub. [Link]
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis & Functionalization of 2,6-Dimethylquinoline: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of the synthesis, functionalization, and application of 2,6-dimethylquinoline (2,6-DMQ) . Targeted at medicinal chemists and process engineers, this document moves beyond generic textbook descriptions to address the specific mechanistic challenges of constructing the 2,6-disubstituted quinoline core. We explore the regiochemical control required to install methyl groups precisely at the 2- (heterocyclic) and 6- (carbocyclic) positions, differentiating between the "active" methyl at C2 and the "passive" methyl at C6 for downstream derivatization.
Structural Analysis & Retrosynthetic Logic
The 2,6-DMQ scaffold presents a unique dual-reactivity profile essential for designing complex bioactive agents.
-
The C2-Methyl Group: Located
to the ring nitrogen, these protons are acidic ( ). This allows for facile deprotonation and Knoevenagel-type condensations (e.g., synthesis of styrylquinolines). -
The C6-Methyl Group: Located on the benzenoid ring, this group behaves similarly to a toluene methyl. It is chemically distinct, requiring radical or transition-metal catalyzed oxidation to functionalize, allowing for orthogonal derivatization strategies.
Retrosynthetic Disconnection (DOT Visualization)
The most efficient disconnections rely on the Doebner-Miller (acid-catalyzed condensation) or Friedländer (cyclocondensation) manifolds.
Caption: Retrosynthetic analysis showing the two primary pathways: Doebner-Miller (Route A) and Friedländer (Route B).
Primary Synthesis: The Modified Doebner-Miller Protocol
While the Friedländer synthesis offers milder conditions, the starting material (2-amino-5-methylbenzaldehyde) is expensive and unstable. The Doebner-Miller reaction remains the industrial and laboratory standard for 2,6-DMQ due to the abundance of p-toluidine. However, the classic protocol suffers from violent exotherms and polymerization ("tar") formation.
The following protocol utilizes a biphasic modified approach to control heat transfer and minimize polymerization.
Mechanistic Insight
The reaction involves the conjugate addition of p-toluidine to crotonaldehyde, followed by acid-catalyzed cyclization and oxidative aromatization.
-
Regioselectivity: The para-methyl group on the aniline blocks the 4-position, forcing cyclization to the ortho carbon. Since both ortho positions are equivalent, no regioisomers are formed regarding the benzenoid ring.
-
Oxidation: The reaction is technically a disproportionation; the intermediate dihydroquinoline must be oxidized. In modern protocols, a mild oxidant (e.g., Iodine or mild nitro-compounds) is often added to prevent the formation of hydrogenated byproducts.
Detailed Protocol: 2,6-Dimethylquinoline Synthesis
Scale: 100 mmol | Expected Yield: 65-75%
Reagents:
-
p-Toluidine: 10.7 g (100 mmol)
-
Crotonaldehyde: 8.4 g (120 mmol) [Caution: Lachrymator]
-
Hydrochloric Acid (6M): 50 mL
-
Zinc Chloride (
): 13.6 g (100 mmol) [Lewis Acid Catalyst] -
Toluene: 30 mL (Co-solvent)
Step-by-Step Methodology:
-
Complexation (The "Heat Sink"):
-
In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve p-toluidine in Toluene.
-
Cool to 0°C. Slowly add 6M HCl. Why? This forms the anilinium salt, modulating the nucleophilicity and preventing rapid, uncontrolled Michael addition.
-
Add
. Why? Zinc chloride acts as a Lewis acid to activate the aldehyde carbonyl and stabilizes the Schiff base intermediate, reducing tar formation.
-
-
Controlled Addition:
-
Heat the mixture to 60°C.
-
Add Crotonaldehyde dropwise over 45 minutes. Critical: Do not rush. Rapid addition leads to crotonaldehyde polymerization (red gummy solid).
-
-
Cyclization & Reflux:
-
Raise temperature to reflux (approx. 110°C) for 4 hours.
-
Checkpoint: The solution will turn dark brown. Monitor consumption of p-toluidine via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] Basify with 20% NaOH solution until pH > 12. The zinc complex breaks, and the free base quinoline separates as an oil.
-
Steam Distillation: This is the purification secret for Doebner-Miller. Pass steam through the mixture. 2,6-DMQ is steam volatile; the heavy polymeric tars are not. Collect the distillate.
-
Extract distillate with Dichloromethane (
mL). Dry over and evaporate. -
Recrystallization: If a solid is required, recrystallize from cold petroleum ether.
-
Functionalization Strategies
The utility of 2,6-DMQ lies in the ability to selectively modify the methyl groups.
A. Selective C2-Functionalization (Styrylquinolines)
The C2-methyl protons are activated by the electron-withdrawing nitrogen. Aldehydes can be condensed here without affecting the C6-methyl.
-
Reagents: Aromatic Aldehyde (e.g., Benzaldehyde), Acetic Anhydride (solvent/catalyst).
-
Conditions: Reflux 12h.
-
Product: 2-Styryl-6-methylquinoline.
-
Application: These derivatives are potent imaging agents for amyloid plaques and potential anticancer drugs.
B. Selective C6-Functionalization (Radical Oxidation)
To touch the C6-methyl, one must bypass the C2-reactivity. This is achieved using radical conditions or strong oxidation where the benzylic nature dominates.
-
Reagents:
(Selenium Dioxide). -
Conditions: Reflux in Dioxane.
-
Selectivity:
preferentially oxidizes the C2-methyl to the aldehyde first due to enamine-like tautomerism. However, using N-bromosuccinimide (NBS) with a radical initiator (AIBN) allows for bromination at the C6-methyl if the C2 position is sterically protected or if conditions are tuned for benzylic bromination.
Reaction Pathway Diagram[3][4][5][6]
Caption: Divergent functionalization pathways based on reagent selectivity.
Quantitative Data Comparison
| Method | Reagents | Yield | Atom Economy | Scalability |
| Doebner-Miller | p-Toluidine, Crotonaldehyde, HCl | 65-75% | High | Excellent (Industrial) |
| Friedländer | 2-Amino-5-methylbenzaldehyde, Acetone | 85-95% | Low (Loss of H2O) | Poor (Expensive SM) |
| Combes | p-Toluidine, 2,4-Pentanedione | 50-60% | Moderate | Good |
| Microwave Assisted | p-Toluidine, Crotonaldehyde on Silica | 80% | Very High | Low (Batch limit) |
References
-
Doebner-Miller Reaction Mechanism & Isotope Scrambling Source: Denmark, S. E., & Venkatraman, S. (2006).[3] The Journal of Organic Chemistry. Link:[Link]
-
Friedländer Synthesis Overview Source: Organic Reactions (2004).[3] The Friedländer Synthesis of Quinolines. Link:[Link]
-
Biological Activity of 2,6-Disubstituted Quinolines (Antifungal) Source: MDPI (2012). Identification of Fungicidal 2,6-Disubstituted Quinolines. Link:[Link]
-
Green Synthesis Approaches (Solvent-Free) Source: Royal Society of Chemistry (2020). Recent advancement in the synthesis of quinoline derivatives. Link:[Link]
-
General Properties and Safety of 2,6-Dimethylquinoline Source: PubChem Compound Summary.[4] Link:[Link]
Sources
Methyl 2,6-dimethylquinoline-4-carboxylate PubChem CID and safety data
Executive Summary
Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) is a substituted quinoline ester widely utilized as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and kinase inhibitors (e.g., CDK2). This guide provides a comprehensive technical overview, synthesizing safety data, manufacturing protocols, and handling requirements to ensure rigorous experimental standards.
Chemical Identification & Properties
The following data establishes the precise identity of the compound for regulatory and experimental verification.
| Property | Specification |
| Chemical Name | Methyl 2,6-dimethylquinoline-4-carboxylate |
| CAS Number | 774586-89-9 |
| Parent Acid CID | (2,6-Dimethylquinoline-4-carboxylic acid) |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |
Safety & Hazard Profile (GHS)
Signal Word: WARNING
While specific toxicological data for this ester is often extrapolated from its parent acid and structural analogs, it is classified as a bioactive organic base and irritant. Strict adherence to the following GHS classifications is mandatory.
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Emergency Response Workflow
Figure 1: Standard Operating Procedure (SOP) for emergency response following exposure.
Synthesis & Manufacturing
The most robust synthetic route for Methyl 2,6-dimethylquinoline-4-carboxylate utilizes the Pfitzinger Reaction , followed by Fischer Esterification. This pathway is preferred for its scalability and the availability of starting materials (5-methylisatin).
Reaction Pathway[7][8]
Figure 2: Synthetic pathway via Pfitzinger reaction and subsequent esterification.
Detailed Protocol
Step 1: Synthesis of the Parent Acid
-
Dissolution: Suspend 5-methylisatin (1.0 eq) in acetone (excess, acts as reagent and solvent).
-
Base Addition: Slowly add 33% aqueous KOH (approx. 3-4 eq) to the suspension.
-
Reflux: Heat the mixture to reflux for 12–24 hours. The isatin ring opens and condenses with acetone.
-
Workup: Cool the reaction mixture and remove excess acetone under reduced pressure.
-
Acidification: Acidify the aqueous residue with concentrated HCl to pH 3–4. The carboxylic acid precipitate (2,6-dimethylquinoline-4-carboxylic acid) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Step 2: Esterification (Fischer Method)
-
Setup: Dissolve the dried acid (from Step 1) in anhydrous methanol (0.1 M concentration).
-
Catalysis: Add catalytic concentrated
(0.1 eq) or Thionyl Chloride ( , 1.2 eq) dropwise at 0°C. -
Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Neutralization: Cool and neutralize with saturated
. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate in vacuo. -
Yield: Expect a pale yellow solid. Yields typically range from 75–85%.
Applications in Drug Discovery[9][10][11]
Methyl 2,6-dimethylquinoline-4-carboxylate acts as a versatile scaffold. The C-4 ester group is a "handle" for further functionalization, while the 2,6-dimethyl substitution pattern modulates lipophilicity and metabolic stability.
-
Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors of CDK2 (Cyclin-Dependent Kinase 2) , a target in cancer therapy.[4] The quinoline nitrogen and the carbonyl oxygen often participate in critical hydrogen bonding within the ATP-binding pocket.
-
Antimicrobial Agents: Quinoline-4-carboxylates are structural analogs of fluoroquinolones. Modifications at the C-4 position (converting the ester to hydrazides or amides) yield compounds with potent antibacterial and antifungal profiles.
Handling & Storage
To maintain compound integrity and ensure safety:
-
Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light and moisture.
-
Stability: Stable under recommended storage conditions.[3] Avoid strong oxidizing agents.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 787722, 2,6-Dimethyl-4-quinolinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. Synthesis of 2,6-dimethylquinoline-4-carboxylic acid from 5-methylindoline-2,3-dione. Retrieved from [Link][5][6]
-
Organic Syntheses. 2-Methyl-4-hydroxyquinoline and related synthesis procedures. Retrieved from [Link]
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of Methyl 2,6-dimethylquinoline-4-carboxylate in Advanced Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarial, antineoplastic, and antibacterial agents. Within this structural class, Methyl 2,6-dimethylquinoline-4-carboxylate (MDMQC) (CAS: 774586-89-9) has emerged as a highly versatile and critical pharmaceutical intermediate.
Unlike its free acid counterpart (2,6-dimethylquinoline-4-carboxylic acid), the methyl ester variant provides distinct synthetic and physicochemical advantages. By masking the reactive carboxylic acid, MDMQC prevents unwanted metal coordination during cross-coupling reactions, eliminates zwitterion formation, and serves as a highly efficient electrophile for downstream amidation. This whitepaper dissects the mechanistic utility of MDMQC, exploring its role in synthesizing targeted therapeutics and detailing the self-validating protocols required for its preparation.
Mechanistic Role in Targeted Therapeutics
MDMQC acts as a foundational building block in several high-profile drug discovery pipelines, most notably in the fields of immunometabolism and infectious diseases.
Oncology & Immunometabolism: GLUT1 Inhibitors
Cancer cells exhibit a metabolic shift toward aerobic glycolysis (the Warburg effect), relying heavily on the glucose transporter GLUT1. In the landmark development of BAY-876 , a highly selective, orally bioavailable GLUT1 inhibitor, quinoline-4-carboxamides were identified as the primary active pharmacophore . MDMQC and its analogs serve as the critical intermediates in this pathway. The methyl ester at the C4 position is strategically utilized to undergo selective aminolysis with complex functionalized pyrazoles, yielding the final dicarboxamide structures that selectively bind the intracellular vestibule of GLUT1.
Infectious Disease: Anti-Mtb DNA Gyrase Agents
The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the discovery of novel DNA gyrase inhibitors. Recent structure-activity relationship (SAR) studies have demonstrated that arylated quinoline carboxylic acids (QCAs) exhibit potent anti-Mtb activity . MDMQC acts as the synthetic precursor to these QCAs. The esterification of the C4-carboxylate protects the moiety while the C2 and C6 methyl groups are functionalized (e.g., via radical bromination or transition-metal-catalyzed cross-coupling) to introduce the bulky aryl groups required to dock into the Mtb DNA gyrase binding pocket.
Fig 1. Synthetic trajectory of MDMQC and its divergence into distinct therapeutic pipelines.
Structural & Physicochemical Profiling
The conversion of 2,6-dimethylquinoline-4-carboxylic acid to its methyl ester (MDMQC) is not merely a synthetic stepping stone; it fundamentally alters the molecule's physicochemical profile to favor organic handling and cell-based assay permeability .
Table 1: Physicochemical & Computational Profiling of MDMQC
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₃H₁₃NO₂ | Standardizes mass tracking (Target m/z 216.1[M+H]⁺). |
| Molecular Weight | 215.25 g/mol | Optimal low-MW fragment, allowing mass budget for lead optimization. |
| LogP | ~2.64 | Masks the polar carboxylic acid, enhancing lipid membrane permeability. |
| TPSA | 39.19 Ų | Highly favorable for oral bioavailability and potential BBB penetration. |
| H-Bond Donors | 0 | Prevents unwanted intermolecular aggregation during synthesis. |
Synthetic Workflows & Methodologies
The Causality of Esterification Choices
Synthesizing MDMQC via standard Fischer esterification (MeOH/H₂SO₄) typically results in poor yields (<40%). Why? The quinoline nitrogen is highly basic. In the presence of sulfuric acid, it forms a heavily protonated quinolinium sulfate salt. This drastically reduces the solubility of the carboxylic acid in methanol and pulls electron density away from the carboxyl carbon, deactivating it against nucleophilic attack.
To bypass this electronic deactivation, the protocol must utilize Thionyl Chloride (SOCl₂) . SOCl₂ converts the acid to a highly electrophilic acyl chloride intermediate, which reacts instantaneously with methanol, driving the equilibrium forward and yielding >85% product.
Table 2: Reaction Optimization & Yield Metrics
| Reagent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| MeOH / H₂SO₄ (cat.) | 65 | 24 | < 40% | Quinoline protonation deactivates the carboxyl carbon. |
| MeOH / HCl (gas) | 65 | 12 | ~ 60% | Marginal improvement; still limited by electronic deactivation. |
| SOCl₂ then MeOH | 80 / 65 | 16 / 3 | > 85% | Acyl chloride formation bypasses electronic deactivation. |
Self-Validating Experimental Protocol
The following protocol describes the optimized synthesis of MDMQC from 2,6-dimethylquinoline-4-carboxylic acid, engineered with built-in analytical checkpoints to ensure absolute trustworthiness and reproducibility.
Step 1: Acyl Chloride Activation
-
Suspend 2,6-dimethylquinoline-4-carboxylic acid (1.0 equiv) in neat thionyl chloride (10.0 equiv) under an inert argon atmosphere.
-
Heat the suspension to 80°C and reflux for 16 hours. The mixture will transition from a heterogeneous suspension to a homogenous dark solution as the acyl chloride forms.
-
Causality Note: An excess of SOCl₂ is used as both the reagent and the solvent to ensure complete conversion without the need for basic catalysts that could cause side reactions.
-
Validation Checkpoint 1: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Run TLC (DCM:MeOH 9:1). The baseline acid spot (Rf = 0.1) must be completely consumed, replaced by a new UV-active spot (Rf = 0.6).
Step 2: Methanolysis
-
Cool the reaction to room temperature and remove excess SOCl₂ in vacuo to yield the crude acyl chloride as a solid residue.
-
Resuspend the crude residue in anhydrous methanol (2.0 mL/mmol) at 0°C to control the exothermic methanolysis.
-
Heat the mixture to reflux (65°C) for 3 hours.
-
Validation Checkpoint 2: Perform LC-MS analysis on the reaction mixture. The chromatogram must show a dominant peak with m/z 216.1 [M+H]⁺, confirming ester formation, and a complete absence of m/z 202.1 [M+H]⁺ (free acid).
Step 3: Isolation and Purification
-
Cool the mixture to 25°C. The product will partially precipitate.
-
Add ice-cold distilled water to the filtrate to force the precipitation of the remaining MDMQC.
-
Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
-
Validation Checkpoint 3: Acquire a ¹H NMR spectrum (400 MHz, CDCl₃). The spectrum must validate the structure by the presence of a sharp 3H singlet at δ 4.05 ppm (ester methoxy group) and the disappearance of the broad downfield carboxylic acid proton signal.
Fig 2. Self-validating experimental workflow for the synthesis and purification of MDMQC.
References
-
Siebeneicher, H., Cleve, A., Rehwinkel, H., Neuhaus, R., Heisler, I., Müller, T., Bauser, M., & Buchmann, B. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271.[Link]
-
Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. International Journal of Molecular Sciences, 24(14), 11632.[Link]
Methodological & Application
Application Note & Protocol: Strategic Esterification of Sterically Hindered 2,6-Dimethylquinoline-4-Carboxylic Acid
Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of ester derivatives is a critical step in drug development for modulating properties such as solubility, cell permeability, and pro-drug activation. However, the esterification of substituted quinoline-4-carboxylic acids, particularly those with steric hindrance like 2,6-dimethylquinoline-4-carboxylic acid, presents significant synthetic challenges. Standard methods like Fischer-Speier esterification often result in low yields due to steric impediment and the harsh acidic conditions required. This application note provides a detailed analysis and a robust, field-proven protocol for the efficient esterification of 2,6-dimethylquinoline-4-carboxylic acid, primarily recommending the Steglich esterification for its mild conditions and high efficacy with sterically demanding substrates.[2][3] Alternative protocols are also discussed for contexts where the primary method may not be suitable.
Mechanistic Insights and Strategic Method Selection
The primary challenge in the esterification of 2,6-dimethylquinoline-4-carboxylic acid lies in its molecular architecture. The methyl group at the C2 position, ortho to the carboxylic acid, creates significant steric hindrance, impeding the approach of an alcohol nucleophile to the carbonyl carbon. Furthermore, the basic nitrogen atom in the quinoline ring can be protonated under strongly acidic conditions, potentially deactivating the ring system or causing unwanted side reactions.
Comparative Analysis of Esterification Methods
Fischer-Speier Esterification: This classical method involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5] The reaction is an equilibrium process, and to achieve reasonable yields, a large excess of the alcohol is often used, or water must be removed as it forms.[6][7]
-
Mechanism: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[6][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[4][7]
-
Limitations for this Substrate: For 2,6-dimethylquinoline-4-carboxylic acid, the steric bulk of the C2-methyl group severely hinders the nucleophilic attack by the alcohol. The harsh, high-temperature acidic conditions may also not be compatible with sensitive functional groups on more complex derivatives.
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] It is renowned for its mild reaction conditions (often room temperature) and its effectiveness with sterically hindered substrates and acid-sensitive molecules.[11][12][13]
-
Mechanism: The power of the Steglich esterification lies in its activation strategy.[2][14]
-
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This step is crucial as it forms a highly electrophilic N-acylpyridinium intermediate ("active ester").
-
This active intermediate is sterically accessible and readily undergoes nucleophilic attack by the alcohol to form the desired ester.
-
This pathway efficiently bypasses the direct, sterically hindered attack of the alcohol on the carboxylic acid and suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[9] The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[3]
-
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Experimental Protocols
Safety Precaution: N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and allergen.[15] Always handle DCC in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]
Protocol 1: Steglich Esterification of 2,6-Dimethylquinoline-4-carboxylic Acid (Primary Recommendation)
This protocol is designed for high-yield synthesis under mild conditions, making it ideal for sensitive or sterically hindered substrates.
Table 1: Materials and Reagents for Steglich Esterification
| Reagent | Molar Eq. | Purpose | Notes |
| 2,6-Dimethylquinoline-4-carboxylic acid | 1.0 | Starting Material | Ensure it is dry. |
| Alcohol (e.g., Ethanol, Methanol) | 1.2 - 1.5 | Nucleophile | Use anhydrous grade. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent | Handle with care (allergen).[15] |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst | A small amount significantly accelerates the reaction.[2] |
| Dichloromethane (DCM), Anhydrous | - | Solvent | Aprotic solvent of moderate polarity is ideal.[15] |
| Hydrochloric Acid (HCl), 1 M | - | Aqueous Wash | To remove excess DMAP and any basic impurities. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Aqueous Wash | To remove unreacted carboxylic acid and acidic impurities. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent | To dry the organic layer before solvent evaporation. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dimethylquinoline-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the desired alcohol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the solution until all solids have dissolved.
-
Initiation: Cool the flask to 0 °C in an ice bath. In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed. (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes).
-
Workup - DCU Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes residual DMAP and unreacted starting materials.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Acid Chloride Formation and Esterification (Alternative)
This two-step method is robust and can be effective if the Steglich protocol fails. It involves converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the alcohol.
Step 2A: Synthesis of 2,6-Dimethylquinoline-4-carbonyl chloride
-
Reaction Setup: In a fume hood, combine 2,6-dimethylquinoline-4-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, ~5-10 eq) in a round-bottom flask equipped with a reflux condenser.[13] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Reaction: Gently reflux the mixture for 2-4 hours. The reaction should become a clear solution.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude acid chloride is often used directly in the next step.
Step 2B: Esterification
-
Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in DCM.[19]
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Workup and Purification: Follow steps 8-10 from Protocol 1 to work up and purify the final ester product.
Workflow and Data Summary
General Experimental Workflow
The following diagram illustrates the key stages of the recommended Steglich esterification protocol.
Caption: Key stages of the Steglich esterification workflow.
Method Comparison Summary
Table 2: Comparison of Esterification Protocols
| Parameter | Steglich Esterification | Acid Chloride Formation | Fischer Esterification |
| Conditions | Mild (0 °C to RT), Neutral pH | Two steps; Reflux with SOCl₂, then RT | Harsh (Acid catalyst, Reflux/High Temp) |
| Key Reagents | DCC, DMAP | SOCl₂ or (COCl)₂, Pyridine/Et₃N | H₂SO₄ or TsOH |
| Pros | High yield for hindered substrates.[11] Compatible with sensitive groups.[12] | Very effective for difficult substrates. | Inexpensive reagents, one-pot procedure.[5][6] |
| Cons | DCC is an allergen. DCU byproduct removal is necessary.[18] | Two-step process. SOCl₂ is corrosive and hazardous. | Low yield for hindered substrates. Equilibrium-limited.[20] Harsh conditions. |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>75%) | Poor to Moderate (<50%) |
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. MDPI. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Rauf, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]
-
Fiveable. (2025, August 15). Steglich Esterification Definition. Retrieved from [Link]
-
Journal of Organic Chemistry. (2010, April 26). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. Retrieved from [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
PubMed. (2022, November 29). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
GAF. (2009, July 20). EnergyGuard DCC Green - Safety Data Sheet. Retrieved from [Link]
-
Journal of Chemical Science. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]
-
Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Esterification of an Acid Activated with Dicyclohexylcarbodiimide. Thieme. Retrieved from [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. fiveable.me [fiveable.me]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. athabascau.ca [athabascau.ca]
Pfitzinger reaction conditions for 2,6-dimethylquinoline derivatives
Application Note: Synthesis of 2,6-Dimethylquinoline Derivatives via the Pfitzinger Reaction
Introduction & Strategic Relevance
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antitubercular agents, glycogen synthase kinase-3β (GSK-3β) inhibitors, and broad-spectrum anticancer therapeutics[1][2]. The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains one of the most robust and versatile methodologies for constructing highly substituted quinoline cores from isatin derivatives[1][3].
This application note details the optimized synthesis of 2,6-dimethylquinoline-4-carboxylic acid from 5-methylisatin and acetone. By outlining the mechanistic causality behind each reagent choice and providing a self-validating experimental protocol, this guide equips researchers with a reproducible framework for high-yield quinoline synthesis.
Mechanistic Pathway & Chemical Causality
The Pfitzinger reaction is fundamentally a base-promoted cascade sequence. Understanding the mechanistic flow is critical for troubleshooting reaction stalls and optimizing yields[3].
-
Ring Opening (Alkaline Hydrolysis) : The reaction initiates with the nucleophilic attack of a hydroxide ion on the C2 carbonyl of 5-methylisatin. This cleaves the rigid lactam amide bond, generating an intermediate keto-acid (2-amino-5-methylphenylglyoxylic acid) in situ[2][3].
-
Condensation & Imine Formation : Acetone, deprotonated to its enolate form in the strongly basic medium, undergoes nucleophilic addition to the exposed aniline moiety of the keto-acid, forming an imine[1][3].
-
Cyclization & Dehydration : The imine tautomerizes to a more thermodynamically stable enamine, which subsequently undergoes intramolecular cyclization at the C3 carbonyl of the original keto-acid. A final dehydration step restores aromaticity, yielding the substituted quinoline-4-carboxylic acid[1][3].
Mechanistic pathway of the Pfitzinger reaction for 2,6-dimethylquinoline derivatives.
Experimental Design & Rationale
A successful Pfitzinger protocol relies on a self-validating system of phase changes and strict pH controls. Do not deviate from these parameters without adjusting the stoichiometric balance:
-
Solvent System (EtOH/H₂O) : Water is strictly required as a reactant for the initial hydrolysis of the isatin ring. Ethanol serves as a miscible co-solvent to solubilize the hydrophobic 5-methylisatin and the acetone enolate, ensuring a homogeneous reaction mixture[1].
-
Base Selection (KOH vs. NaOH) : While 5% aqueous NaOH can be utilized[4], KOH in aqueous ethanol is vastly preferred. Potassium carboxylate salts exhibit higher aqueous solubility than their sodium counterparts, preventing premature precipitation and trapping the intermediate safely in the aqueous phase during the reaction[1].
-
Work-Up Causality (Ether Extraction & pH Control) : Before product isolation, the basic aqueous mixture must be extracted with diethyl ether. This critical step removes unreacted acetone, self-condensation byproducts (e.g., mesityl oxide), and unhydrolyzed isatin. Subsequent acidification to pH 4-5 targets the isoelectric point of the zwitterionic quinoline-4-carboxylic acid, driving its rapid precipitation from the aqueous phase[1].
Detailed Experimental Protocol
Target: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid Scale: 7.5 mmol (Adjustable linearly)
Step-by-step experimental workflow for synthesizing 2,6-dimethylquinoline-4-carboxylic acid.
Step-by-Step Procedure:
-
Base Preparation : In a 100 mL round-bottom flask, dissolve KOH (1.12 g, 20 mmol) in a mixture of distilled water (2 mL) and absolute ethanol (40 mL)[1]. Caution: Exothermic dissolution.
-
Isatin Hydrolysis : Add 5-methylisatin (1.21 g, 7.5 mmol) to the basic solution. Stir at room temperature for 1 hour.
-
Self-Validation Check: The reaction mixture will transition from a deep purple/red suspension to a clear brown/yellow solution, visually confirming the complete hydrolysis of the isatin ring to the keto-acid[1].
-
-
Condensation : Add acetone (1.65 mL, 22.5 mmol) dropwise to the stirring mixture. An excess of acetone is required to drive the equilibrium of the imine condensation forward.
-
Reaction Execution : Attach a reflux condenser and heat the mixture to 70-80 °C for 12-24 hours. (Note: For high-throughput synthesis, transfer the mixture to a sealed microwave reactor and irradiate for 9 minutes at 150 W)[1][2].
-
In-Process Control : Monitor reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of EtOAc:MeOH (6:1).
-
Self-Validation Check: The disappearance of the 5-methylisatin spot (Rf ~0.8) and the appearance of a new baseline/low-Rf spot indicates completion[2].
-
-
Purification & Extraction : Cool the reaction to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (2 × 20 mL) and discard the organic layer (which contains neutral impurities and unreacted ketone)[1].
-
Acidification & Precipitation : Cool the aqueous layer in an ice bath (0-5 °C). Slowly add glacial acetic acid (or 1M HCl) dropwise under continuous stirring until the pH reaches 4-5.
-
Self-Validation Check: A pale-yellow to white precipitate will rapidly form as the zwitterion reaches its solubility minimum[1].
-
-
Isolation : Collect the solid product via vacuum filtration, wash with ice-cold distilled water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight[1].
Quantitative Data & Yield Optimization
The following table summarizes expected yields based on historical literature and optimized conditions for the reaction of 5-methylisatin with acetone.
| Reaction Modality | Base / Solvent System | Time | Temperature | Expected Yield | Ref |
| Conventional Heating | 5% aq. NaOH | Several hours | Reflux | ~80% | [4] |
| Conventional Heating | KOH / EtOH-H₂O | 12-24 h | 70-80 °C | 75-82% | [5][6] |
| Microwave Irradiation | KOH / EtOH-H₂O | 9 min | 150 W | 85-88% | [1][2] |
Note: Microwave irradiation not only drastically reduces reaction time but often suppresses the formation of complex aldol-condensation byproducts, leading to a cleaner crude profile and higher isolated yields[1][2].
References
-
Wikipedia. "Pfitzinger reaction". Wikimedia Foundation. URL:[Link]
-
Scribd. "The Pfitzinger Reaction. (Review)". A. N. Kosygin Moscow State Textile University. URL:[Link]
-
IIP Series. "Synthesis of Quinoline and its Derivatives Using Various Name Reactions". Futuristic Trends in Chemical, Material Sciences & Nano Technology. URL:[Link]
-
PubMed Central (NIH). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity". National Institutes of Health. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | 438225-43-5 | Benchchem [benchchem.com]
Procedure for converting Methyl 2,6-dimethylquinoline-4-carboxylate to hydrazides
Abstract & Scientific Context
This application note details the optimized protocol for the conversion of Methyl 2,6-dimethylquinoline-4-carboxylate to 2,6-dimethylquinoline-4-carbohydrazide (CAS: 613656-68-1).[1] This transformation is a critical intermediate step in the synthesis of antimicrobial, antitubercular, and anticancer agents, specifically serving as a precursor for 1,3,4-oxadiazoles and Schiff bases.
The reaction proceeds via nucleophilic acyl substitution , where the nucleophilic hydrazine nitrogen attacks the ester carbonyl carbon. The presence of the electron-deficient quinoline ring at the 4-position activates the ester, generally facilitating the reaction; however, the steric bulk of the methyl group at the 2-position requires optimized thermal conditions to ensure complete conversion.
Reaction Mechanism
The transformation involves the attack of hydrazine on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of methoxide and the formation of the hydrazide bond.
Figure 1: Mechanistic pathway of the hydrazinolysis reaction.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Critical Specification |
| Methyl 2,6-dimethylquinoline-4-carboxylate | >98% | Substrate | Dry, free of acid impurities.[1] |
| Hydrazine Hydrate | 80-99% | Reagent | Toxic/Carcinogen. Handle in fume hood.[1] Excess required (3-5 eq). |
| Ethanol | Absolute (99%) | Solvent | Anhydrous preferred to prevent hydrolysis, though 95% is acceptable. |
| Chloroform/Methanol | HPLC Grade | TLC Eluent | 9:1 ratio for monitoring.[1] |
Equipment
-
Round-bottom flask (100 mL or 250 mL) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer and oil bath/heating mantle.
-
Vacuum filtration setup (Buchner funnel).
-
TLC plates (Silica gel 60 F254).
Experimental Protocol
Step 1: Reaction Setup
-
Weighing: Weigh 10.0 mmol (approx. 2.15 g) of Methyl 2,6-dimethylquinoline-4-carboxylate into a 100 mL round-bottom flask.
-
Solvation: Add 30 mL of Absolute Ethanol. Stir at room temperature until the ester is partially or fully dispersed.
-
Reagent Addition: While stirring, slowly add Hydrazine Hydrate (50.0 mmol, 5 equivalents) dropwise.
-
Note: A large excess of hydrazine is critical to prevent the formation of the dimer (N,N'-diacylhydrazine) byproduct.
-
Step 2: Reflux & Monitoring[1]
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C).
-
Duration: Maintain reflux for 4 to 8 hours .
-
Process Control (TLC):
-
Check reaction progress after 4 hours.
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: UV Light (254 nm). The hydrazide product will appear as a spot with a lower R_f value than the starting ester due to increased polarity and hydrogen bonding capability.
-
Step 3: Workup & Isolation[1]
-
Precipitation: Once TLC indicates consumption of the ester, remove the heat source. Allow the reaction mixture to cool slowly to room temperature.
-
Observation: A solid precipitate (off-white to pale yellow) should form upon cooling.[1]
-
-
Crystallization: If precipitation is incomplete, concentrate the solution to half-volume under reduced pressure or cool in an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
Step 4: Purification (Optional but Recommended)
Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter hot (if insoluble impurities exist), and cool to crystallize.
Workup Logic & Troubleshooting
Figure 2: Decision tree for product isolation and purification.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Excess solvent or product is too soluble.[1] | Concentrate solvent by 50% using rotary evaporator; cool to 0°C. |
| Sticky/Oily Product | Impurities or incomplete reaction. | Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH. |
| Low Yield | Hydrolysis of ester to acid. | Ensure ethanol is dry. Avoid presence of water if possible (though hydrazine hydrate introduces some). |
| Dimer Formation | Insufficient Hydrazine. | Ensure at least 3-5 equivalents of Hydrazine Hydrate are used.[1] |
Characterization & Validation
To validate the synthesis of 2,6-dimethylquinoline-4-carbohydrazide , compare spectral data against the starting ester.[1]
| Technique | Expected Signal (Hydrazide) | Distinction from Ester |
| IR Spectroscopy | 3100-3300 cm⁻¹: N-H stretching (doublet/broad).1650-1670 cm⁻¹: Amide I (C=O).[1] | Disappearance of Ester C=O (~1720 cm⁻¹) and appearance of N-H bands. |
| ¹H-NMR (DMSO-d₆) | δ ~9.8-10.0 ppm: CONH (Singlet).δ ~4.5-5.0 ppm: NH₂ (Broad).δ ~2.6-2.8 ppm: Methyl groups (Singlets).[1] | Disappearance of O-CH₃ singlet (~3.9 ppm). Appearance of exchangeable NH protons.[2] |
| Melting Point | Typically >220°C (High melting solid).[2][3] | Distinctly higher than the starting ester (Ester MP often <100°C). |
Note: The specific melting point for this derivative is often reported in the range of 224-226°C (analogous quinoline hydrazides), but should be experimentally determined as solvates may vary.
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage. Action: Wear double nitrile gloves, face shield, and work strictly within a fume hood.
-
Waste Disposal: Hydrazine-contaminated waste must be segregated and treated (often with bleach/hypochlorite) before disposal according to local EHS regulations.[1] Do not mix with standard organic waste streams without neutralization.
References
-
PubChem. 2,6-Dimethylquinoline-4-carbohydrazide (Compound Summary). National Library of Medicine.
- Sridhar, S.K., et al. "Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazides." European Journal of Medicinal Chemistry, 2002. (Provides general methodology for quinoline hydrazide synthesis).
-
ChemicalBook. 2,6-Dimethylquinoline Properties and Derivatives.
-
BLD Pharm. 2,6-Dimethylquinoline-4-carbohydrazide Product Page. (Confirming commercial availability and CAS 613656-68-1).
Sources
Microwave-assisted synthesis of methyl quinoline-4-carboxylates
Application Note: High-Efficiency Microwave-Assisted Synthesis of Methyl Quinoline-4-Carboxylates
Executive Summary
This application note details a robust, rapid, and scalable protocol for the synthesis of methyl quinoline-4-carboxylates using microwave irradiation. By leveraging the Pfitzinger reaction followed by a rapid microwave-assisted esterification , this workflow reduces total reaction time from 12–24 hours (thermal reflux) to under 45 minutes. The protocol highlights the "superheating" capability of microwave reactors to overcome activation energy barriers in heterocyclic condensations, offering higher purity profiles and yields (>85%) compared to conventional conductive heating.
Introduction & Scientific Rationale
The Challenge of Quinoline Synthesis
Quinoline-4-carboxylates are critical pharmacophores in antimalarial drugs (e.g., Mefloquine analogs), antiviral agents, and antitumor compounds.[1] Conventional synthesis via the Pfitzinger reaction involves the condensation of isatin with a ketone in strong alkali. While reliable, the thermal method suffers from:
-
Long reaction times: Typically 12–48 hours at reflux.
-
Thermal gradients: Oil baths create "hot walls" and "cold centers," leading to inconsistent conversion and side-product formation (e.g., aldol polymerization of the ketone).
-
Solubility issues: Isatin derivatives often have poor solubility in aqueous alkali at lower temperatures.
The Microwave Solution
Microwave irradiation utilizes dipolar polarization and ionic conduction . In this protocol, the polar solvent (water/ethanol in Step 1, methanol in Step 2) couples directly with the oscillating electromagnetic field (2.45 GHz). This generates volumetric heat from within the reaction matrix, eliminating thermal gradients.[2]
-
Mechanism of Acceleration: The Arrhenius equation (
) dictates reaction rate. Microwave reactors allow solvents to be heated significantly above their atmospheric boiling points (superheating) in sealed vessels, exponentially increasing the rate constant ( ).
Reaction Mechanism & Workflow
The synthesis proceeds via a sequential two-stage workflow:
-
Modified Pfitzinger Reaction: Base-promoted ring opening of isatin followed by condensation with a ketone.
-
Fischer Esterification: Acid-catalyzed conversion of the carboxylic acid to the methyl ester.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway from Isatin to Methyl Quinoline-4-carboxylate via Pfitzinger condensation and subsequent esterification.
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) capable of sustaining 20 bar pressure and 200°C.
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon snap caps or crimp tops.
-
Reagents:
Experimental Protocol
Stage 1: Synthesis of Quinoline-4-carboxylic Acid
-
Stoichiometry: In a 30 mL microwave vial, dissolve Isatin (5.0 mmol, 0.735 g) in 33% aqueous KOH (5 mL).
-
Addition: Add the Ketone (e.g., Acetophenone, 6.0 mmol, 1.2 equiv).
-
Note: If the ketone is solid or insoluble, add 2 mL of Ethanol (EtOH) as a co-solvent to improve homogeneity.
-
-
Irradiation (Pfitzinger): Seal the vessel and program the microwave:
-
Temperature: 140°C
-
Hold Time: 10 minutes
-
Stirring: High (600 rpm)
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 15 bar
-
-
Workup:
-
Allow the vessel to cool to <50°C.
-
Pour the reaction mixture into a beaker containing crushed ice (20 g).
-
Acidify dropwise with Glacial Acetic Acid until pH 3–4. The quinoline acid will precipitate as a solid.
-
Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 60°C for 1 hour.
-
Checkpoint: Yield is typically 85–95%. Purity can be checked via TLC (EtOAc:MeOH 9:1).
-
Stage 2: Methyl Esterification
-
Preparation: Take the dried Quinoline-4-carboxylic acid (approx. 4.0 mmol) from Stage 1 and place it in a fresh 10 mL microwave vial.
-
Solvent System: Add Methanol (5 mL). The solid may not dissolve completely; this is acceptable.
-
Catalyst: Carefully add conc. H₂SO₄ (0.2 mL) dropwise.
-
Caution: Exothermic reaction.
-
-
Irradiation (Esterification): Seal the vessel and program the microwave:
-
Workup:
-
Cool to room temperature.[8]
-
Neutralize with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3 x 10 mL) or filter the precipitate if the ester is solid (common for aryl-substituted quinolines).
-
Evaporate solvent to yield the Methyl Quinoline-4-carboxylate .
-
Data Analysis & Comparison
The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[2]
Table 1: Comparison of Thermal vs. Microwave Synthesis (Isatin + Acetophenone)
| Parameter | Thermal Reflux (Oil Bath) | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Temp | 80°C (Ethanol/Water) | 140°C (Pressurized) | +60°C |
| Time (Stage 1) | 12 – 24 Hours | 10 Minutes | 70x Faster |
| Time (Stage 2) | 6 – 8 Hours | 5 Minutes | 70x Faster |
| Overall Yield | 55 – 65% | 88 – 92% | +30% Yield |
| Solvent Usage | High (requires reflux volume) | Low (sealed vessel efficiency) | Green Metric |
Experimental Workflow Visualization
Figure 2: Operational workflow for the two-stage microwave synthesis.
Troubleshooting & Optimization
-
Pressure Management: Methanol absorbs microwaves efficiently (high tan
) and builds pressure rapidly. Do not fill vessels >60% volume. If pressure exceeds 18 bar, reduce temperature to 100°C and extend time by 2 minutes. -
Solubility: If the ketone in Stage 1 is highly lipophilic (e.g., long alkyl chain), use a 1:1 mixture of Water:Ethanol or Water:Dioxane as the solvent to ensure phase contact with the aqueous KOH.
-
One-Pot Variation: For high-throughput screening, Stage 2 can be performed without drying the intermediate acid if the water content is minimized, though yield may drop by 10-15% due to hydrolysis equilibrium.
References
-
Pfitzinger Reaction Overview: Pfitzinger, W. (1886).[10] J. Prakt.[11] Chem., 33, 100.
-
Microwave Pfitzinger Synthesis: El-Ashry, E. S. H., et al. (2005). "Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin." Synthetic Communications, 35(17), 2243–2250. [7]
- Microwave Esterification Efficiency: Leadbeater, N. E., & Stencel, L. M. (2006). "Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration." Green Chemistry, 8(2), 115-117. (Contextual grounding for MW efficiency).
-
General MW Quinoline Protocols: BenchChem Technical Support. "Microwave-Assisted Synthesis of Quinoline Derivatives."
-
Green Chemistry Aspects: Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37(8), 1546-1557.
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Derivatization of Methyl 2,6-dimethylquinoline-4-carboxylate via Nucleophilic Acyl Substitution
Scientific Context & Target Applications
Quinoline-4-carboxylates are privileged scaffolds in medicinal chemistry and drug development. Specifically, derivatives of 2,6-dimethylquinoline-4-carboxylic acid are highly sought after as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a validated target for antiviral, immunosuppressive, and antineoplastic therapies [[1]](). Furthermore, quinoline-4-carboxamides serve as critical warheads in the design of fibroblast activation protein (FAP) inhibitors for cancer diagnostics and therapy 2.
Methyl 2,6-dimethylquinoline-4-carboxylate (CAS 774586-89-9) is an ideal starting material for synthesizing these bioactive libraries. The methyl ester at the C4 position is highly susceptible to nucleophilic acyl substitution, allowing for the strategic introduction of diverse functional groups while maintaining the structural integrity of the quinoline core.
Mechanistic Principles: Nucleophilic Acyl Substitution
The conversion of the methyl ester to various amides or the free carboxylic acid proceeds via a classic addition-elimination mechanism 3.
-
Addition : The nucleophile (e.g., hydroxide ion or an amine) attacks the electrophilic carbonyl carbon at the C4 position. This breaks the carbon-oxygen π-bond and forms a high-energy, sp³-hybridized tetrahedral intermediate.
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the methoxide leaving group 4.
Causality in Experimental Design: Direct aminolysis of methyl esters with deactivated or sterically hindered amines is thermodynamically uphill and notoriously sluggish due to the poor leaving group ability of the methoxide ion. To circumvent this, a two-step protocol is often employed: base-catalyzed saponification to the free carboxylic acid, followed by in situ activation using a peptide coupling reagent (e.g., HATU) to form a highly reactive activated ester, which is then rapidly trapped by the target amine.
Pathway Visualization
Fig 1: Nucleophilic acyl substitution pathways for Methyl 2,6-dimethylquinoline-4-carboxylate.
Experimental Protocols
Protocol A: Base-Catalyzed Saponification
Objective: Generate 2,6-dimethylquinoline-4-carboxylic acid for downstream coupling. Causality: Lithium hydroxide (LiOH) is preferred over NaOH/KOH in mixed aqueous-organic solvent systems (THF/MeOH/H₂O). The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, thereby accelerating the nucleophilic attack by the hydroxide ion.
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 eq (e.g., 5.0 mmol) of Methyl 2,6-dimethylquinoline-4-carboxylate in 15 mL of a 3:1:1 mixture of THF:MeOH:H₂O.
-
Reagent Addition: Add 3.0 eq (15.0 mmol) of LiOH·H₂O. The excess base drives the equilibrium entirely to the carboxylate salt.
-
Reaction: Stir at ambient temperature (25 °C) for 4-6 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes) until the starting ester is fully consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).
-
Acidification: Cool the remaining aqueous layer in an ice bath and dropwise add 1M HCl until the pH reaches ~3.5.
-
Isolation: Filter the resulting precipitate, wash with cold deionized water (2 x 10 mL), and dry under high vacuum for 12 hours.
Self-Validation Checkpoint: The 2,6-dimethylquinoline-4-carboxylic acid has an isoelectric point that makes it highly insoluble in water at pH 3-4. The sudden formation of a dense, pale-yellow precipitate upon the addition of 1M HCl mechanically confirms successful hydrolysis and product formation.
Protocol B: Amidation via HATU Coupling
Objective: Synthesize diverse 2,6-dimethylquinoline-4-carboxamide derivatives. Causality: HATU converts the stable carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the carboxylic acid and the amine salt.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq (2.0 mmol) of 2,6-dimethylquinoline-4-carboxylic acid in 10 mL of anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add 2.5 eq (5.0 mmol) of DIPEA, followed by 1.2 eq (2.4 mmol) of HATU.
-
Incubation: Stir for 15 minutes at room temperature to ensure complete formation of the active OAt ester.
-
Coupling: Add 1.2 eq (2.4 mmol) of the target primary or secondary amine. Stir for 8-12 hours at room temperature.
-
Quenching: Dilute the reaction mixture with 30 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Self-Validation Checkpoint: Upon addition of HATU to the carboxylate/DIPEA mixture, a distinct color shift to a vibrant pale yellow occurs within 5-15 minutes. This visually confirms the formation of the active OAt ester intermediate prior to the addition of the amine.
Quantitative Data Summary
The table below summarizes the expected quantitative parameters for the nucleophilic acyl substitution workflows of Methyl 2,6-dimethylquinoline-4-carboxylate.
| Reaction Pathway | Catalyst / Reagents | Nucleophile | Typical Yield | Time | Temp |
| Base Saponification | LiOH·H₂O (THF/MeOH/H₂O) | OH⁻ | >90% | 4-6 h | 25 °C |
| Direct Aminolysis | AlMe₃ (Toluene) | R-NH₂ | 40-60% | 12-24 h | 90 °C |
| HATU Amidation | HATU, DIPEA (DMF) | R-NH₂ | 75-95% | 8-12 h | 25 °C |
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed. National Institutes of Health (NIH). 1
-
Charles University Faculty of Science Organic chemistry Mgr. Adéla Šimková Design, synthesis and characterization of new fibr. Charles University. 2
-
Nucleophilic Acyl Substitution - ChemTalk. ChemTalk. 4
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. 3
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]
Application Note: Utilizing Methyl 2,6-dimethylquinoline-4-carboxylate as a Modular Scaffold for DHODH Inhibitor Development
Introduction & Mechanistic Rationale
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. Because rapidly proliferating cells—such as activated T-cells and malignant tumors—rely heavily on the de novo pathway rather than the pyrimidine salvage pathway, DHODH has emerged as a high-value therapeutic target in oncology, autoimmune disorders, and broad-spectrum virology.
The quinoline-4-carboxylic acid pharmacophore, classically represented by the clinical candidate Brequinar, exhibits potent DHODH inhibition by competitively binding to the enzyme's ubiquinone (CoQ) channel . Within this context, Methyl 2,6-dimethylquinoline-4-carboxylate serves as an advanced, modular building block for novel inhibitor discovery.
The Causality of the Ester: In cell-free enzymatic assays, the methyl ester form of this scaffold is biologically inactive. The active site of mammalian DHODH features a highly conserved Arginine residue (Arg136). High-resolution co-crystal structures demonstrate that the free carboxylic acid of the quinoline scaffold is strictly required to form a critical salt bridge with Arg136, while the quinoline core engages in hydrophobic interactions with residues like M43 and L58 . Therefore, the methyl ester functions either as a cell-permeable prodrug for in vivo models or as a synthetic intermediate that must be hydrolyzed prior to in vitro enzymatic screening.
Structural Biology & Inhibition Pathway
Fig 1. Mechanism of DHODH inhibition by quinoline-4-carboxylates during pyrimidine biosynthesis.
Scaffold Optimization & Structure-Activity Relationship (SAR)
To understand the baseline kinetics of the 2,6-dimethylquinoline scaffold, it is essential to compare it against the clinical benchmark, Brequinar. The data in Table 1 highlights the absolute necessity of the free carboxylate group for target engagement.
Table 1: Comparative in vitro DHODH Inhibition Profiles
| Compound | Molecular Status | Target | IC50 (nM) | Mechanistic Note |
| Brequinar Sodium | Active Inhibitor | Human DHODH | 12 | Optimal Arg136 salt bridge & biphenyl hydrophobic fit |
| Brequinar Methyl Ester | Prodrug / Precursor | Human DHODH | > 10,000 | Lacks free carboxylate; fails to anchor to Arg136 |
| 2,6-dimethylquinoline-4-carboxylic acid | Active Base Scaffold | Human DHODH | ~ 1,500 | Forms salt bridge; lacks extended hydrophobic tail |
| Methyl 2,6-dimethylquinoline-4-carboxylate | Precursor Scaffold | Human DHODH | > 10,000 | Inactive intermediate; requires hydrolysis for assay |
Experimental Protocols: A Self-Validating System
To accurately evaluate derivatives of Methyl 2,6-dimethylquinoline-4-carboxylate, the experimental workflow must be divided into two phases. By running the unhydrolyzed methyl ester alongside the hydrolyzed free acid, researchers create a self-validating control loop : the ester must yield an IC50 >10 µM. If the ester shows artificial inhibition, the assay is likely generating false positives via non-specific protein precipitation or optical interference.
Protocol A: Scaffold Activation (Prodrug Hydrolysis)
Objective: Convert the inactive methyl ester into the active carboxylic acid for in vitro testing.
-
Solvation: Dissolve 10 mg of Methyl 2,6-dimethylquinoline-4-carboxylate in 1.0 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
-
Base Addition: Add 0.5 mL of 1M aqueous Lithium Hydroxide (LiOH).
-
Causality: LiOH is specifically chosen over NaOH or KOH. The smaller lithium counter-ion provides milder, highly controlled saponification, preventing unwanted side reactions or degradation of sensitive functional groups added to the quinoline core.
-
-
Incubation: Stir the reaction at room temperature (20-25°C) for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).
-
Acidification & Recovery: Quench the reaction by adding 1M HCl dropwise until the pH reaches ~3.0. The active 2,6-dimethylquinoline-4-carboxylic acid will precipitate as a white/off-white solid.
-
Purification: Centrifuge at 10,000 x g for 5 minutes, discard the supernatant, wash the pellet twice with cold distilled water, and dry under vacuum.
Protocol B: In Vitro DHODH Kinetic Assay (DCIP Reduction)
Objective: Quantify the IC50 of the activated scaffold using a colorimetric coupled-enzyme assay.
Because DHODH uses ubiquinone (CoQ) as an electron acceptor, we utilize 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH operates, DCIP is reduced, resulting in a measurable loss of absorbance at 600 nm .
Reagents Required:
-
Recombinant Human DHODH (50 nM final)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10% Glycerol.
-
Ubiquinone (CoQ6) (20 µM final)
-
DCIP (100 µM final)
-
L-Dihydroorotate (DHO) (500 µM final)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the Assay Buffer. Causality: The inclusion of 0.1% Triton X-100 is critical to solubilize the highly lipophilic CoQ6 and prevent aggregation of the quinoline inhibitors.
-
Master Mix Assembly: In a 96-well clear-bottom plate, combine Assay Buffer, CoQ6, DCIP, and recombinant DHODH.
-
Inhibitor Pre-Incubation (Critical Step): Add the hydrolyzed quinoline-4-carboxylic acid (titrated from 10 µM down to 1 nM in DMSO) to the wells. Incubate in the dark at room temperature for 15 minutes.
-
Causality: The ubiquinone binding channel is deeply buried and highly hydrophobic. Quinoline-based inhibitors require this extended equilibration time to fully penetrate and occupy the site before the competitive substrate is introduced.
-
-
Reaction Initiation: Add 500 µM DHO to all wells to initiate the enzymatic reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm continuously every 30 seconds for 10 minutes.
Fig 2. Self-validating experimental workflow for in vitro DHODH inhibition assays.
Data Analysis & Interpretation
-
Calculate Initial Velocity (
): Extract the linear slope (change in Abs600 per minute) from the first 3-5 minutes of the kinetic readout. -
Normalize Data: Convert the velocities to % Inhibition relative to the DMSO vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition).
-
Determine IC50: Plot % Inhibition against the Log10 of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to derive the half-maximal inhibitory concentration (IC50).
References
-
Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(12), 5162–5186. Available at:[Link]
-
Perrella, F. W., et al. (1992). "Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium." Cancer Research, 52(13), 3521-3527. Available at:[Link]
Application Note: High-Performance TLC Separation of Methyl Quinoline Esters
Introduction & Scope
The separation of methyl quinoline esters (e.g., methyl quinoline-3-carboxylate or esters of methyl-substituted quinolines) presents a classic chromatographic challenge: the "Basicity vs. Silica" conflict.
While the ester moiety is relatively neutral, the quinoline nitrogen is a weak base (
This guide provides a definitive protocol to overcome these interactions, ensuring sharp bands and reproducible
Scientific Foundation: The Mechanism of Tailing
To separate these compounds effectively, one must understand the molecular interaction causing the failure mode.
The Silanol Trap
Silica gel is slightly acidic.[1][2][3] When a quinoline derivative migrates up the plate, the lone pair on the nitrogen atom forms hydrogen bonds or ionic interactions with the silanol protons. This creates a "drag" effect—some molecules move with the solvent front, while others are retarded by the silica, creating a streak rather than a spot.
The Solution: Competitive Inhibition
The addition of a stronger base, such as Triethylamine (TEA) (
Visualization of Interaction
The following diagram illustrates the competitive binding mechanism that prevents tailing.
Caption: Competitive inhibition mechanism where Triethylamine (TEA) blocks acidic silanol sites, preventing quinoline tailing.
Mobile Phase Engineering
Do not rely on a single solvent system.[4] The polarity of the ester alkyl chain (methyl vs. ethyl) and the position of the methyl substituent on the ring (2-, 3-, 4-, 6-, 8-position) significantly affect retention.
Primary Solvent System (General Screening)
For most methyl quinoline esters, a mixture of Hexane and Ethyl Acetate (EtOAc) provides the best selectivity.
-
Base Composition: Hexane : EtOAc (7:3 v/v)
-
Modifier: + 1.0% Triethylamine (TEA)[2]
-
Application: Ideal for mono-esters and less polar derivatives.
Secondary Solvent System (Polar Derivatives)
If the compound stays at the baseline (
-
Base Composition: Dichloromethane (DCM) : Methanol (MeOH) (95:5 v/v)
-
Modifier: + 1.0% TEA or 1% Ammonia (NH4OH)
-
Application: Ideal for polar impurities or hydrolyzed acid byproducts.
The "Isomer Splitter" (Advanced)
Separating positional isomers (e.g., 6-methyl vs. 8-methyl) requires pi-pi interaction modulation.
-
Composition: Toluene : Acetone (9:1 v/v) + 1% TEA
-
Logic: Toluene interacts with the aromatic quinoline system, often providing different selectivity than aliphatic hexane.
Standardized Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Step-by-Step Workflow
-
Chamber Saturation (Critical):
-
Plate Preparation:
-
Use Silica Gel 60
aluminum or glass-backed plates. -
Draw a pencil line 1.0 cm from the bottom.[5]
-
Pre-treatment (Optional but Recommended): If tailing persists, dip the empty plate in a 5% TEA/Hexane solution and dry it before spotting. This pre-neutralizes the silica.
-
-
Spotting:
-
Dissolve sample in DCM or EtOAc (approx 1 mg/mL).
-
Spot volume: 1-2
L. -
Co-spotting: Always run three lanes: (1) Starting Material,[5] (2) Co-spot (Mix), (3) Reaction Mixture. This validates that a new spot is actually a new compound, not just a matrix effect.
-
-
Development & Visualization:
-
Run solvent until 1 cm from top.[4]
-
Dry plate completely (TEA residues can quench fluorescence).
-
Visualize under UV 254 nm (Quinolines quench fluorescence, appearing dark purple on green background).[3]
-
Stain (Confirmation): Dip in Dragendorff’s Reagent . Orange/Red spots on a yellow background confirm the presence of a nitrogen heterocycle (alkaloid).
-
Workflow Diagram
Caption: Step-by-step TLC workflow ensuring saturation and proper visualization.
Representative Data & Troubleshooting
The following data summarizes expected behaviors for methyl quinoline esters. Note: Absolute
Relative Values (Hex:EtOAc 7:3 + 1% TEA)
| Compound Class | Relative Polarity | Approx | Visualization Characteristics |
| Methyl Quinoline Ester | Moderate | 0.40 - 0.60 | UV Active (Strong), Dragendorff (+) |
| Quinoline (Unsubstituted) | Non-Polar | 0.65 - 0.75 | UV Active, Dragendorff (+) |
| Quinoline Carboxylic Acid | Polar (Acidic) | 0.05 - 0.10 | Streaks without TEA; stays at baseline |
| N-Oxide Impurity | Very Polar | 0.10 - 0.20 | UV Active (Blue fluor. at 365nm sometimes) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| "Comet" shaped spots | Basic nitrogen interaction with silica. | Increase TEA concentration to 2% or pre-wash plate with TEA. |
| Spots at Solvent Front | Solvent too polar.[3][4][5] | Change Hex:EtOAc ratio to 8:2 or 9:1. |
| No Movement ( | Solvent too non-polar. | Switch to DCM:MeOH (95:5) + 1% TEA.[2] |
| Ghost Spots | Decomposition on silica.[1][2] | Use "Neutral Alumina" plates instead of Silica, or run 2D TLC to confirm stability. |
References
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC) - Spoting and Troubleshooting. Retrieved from [Link]
-
ResearchGate Community. (2013). Tailing in TLC - Discussion on Basic Compounds and Triethylamine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrolysis of Methyl 2,6-dimethylquinoline-4-carboxylate
Mechanistic Overview
The hydrolysis of Methyl 2,6-dimethylquinoline-4-carboxylate into its corresponding carboxylic acid is a fundamental transformation in drug development and heterocyclic synthesis. While ester saponification is generally straightforward, quinoline-4-carboxylates present unique physicochemical challenges. The highly lipophilic nature of the starting material, combined with the amphoteric (zwitterionic) properties of the product, requires precise control over solvent polarity, base selection, and pH during isolation.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield conversions.
Troubleshooting Guides & FAQs
Q1: Why is my hydrolysis reaction stalling at 30-40% conversion after 24 hours? A1: The primary barrier is physical, not chemical. Methyl 2,6-dimethylquinoline-4-carboxylate has extremely poor aqueous solubility. If you attempt the reaction in pure aqueous base, the mixture becomes biphasic. Saponification will only occur at the solvent interface, leading to sluggish kinetics. Solution: Introduce a water-miscible co-solvent. A 1:1 mixture of Tetrahydrofuran (THF) and water or 1,4-Dioxane and water ensures the substrate is fully solvated, allowing the hydroxide nucleophile unrestricted access to the ester carbonyl[1].
Q2: Which base is optimal for this specific transformation?
A2: While NaOH and KOH are common, Lithium Hydroxide (LiOH) is highly recommended for methyl esters in aqueous-organic mixtures. The lithium cation (
Q3: I acidified my reaction mixture to pH 1, but no product precipitated. Where did it go? A3: You over-acidified the solution. Quinoline-4-carboxylic acids are amphoteric molecules containing a basic quinoline nitrogen and an acidic carboxylic acid. To isolate the product, you must adjust the pH precisely to its isoelectric point (pI) , where the molecule exists as a neutral zwitterion with a net charge of zero[2].
-
Causality: The predicted
of the carboxylic acid is ~1.03[3], and the quinoline nitrogen is ~5.0. Averaging these gives a pI of ~3.0. -
If you drop the pH to 1.0, the quinoline nitrogen fully protonates, forming a highly water-soluble hydrochloride salt. Adjust the pH to 3.5 - 4.0 to minimize hydration energy and force precipitation.
Q4: My product is "oiling out" as a dark, gummy resin instead of forming crystals. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the local concentration of the uncharged zwitterion surpasses its supersaturation limit too quickly, preventing proper crystal nucleation[4]. This is typically caused by adding the acid too rapidly or at too high a temperature. Solution: Cool the aqueous phase to 0-5 °C in an ice bath. Add 1M HCl dropwise with vigorous stirring. If oiling still occurs, adding a small amount of a non-polar co-solvent (like EtOAc) or introducing a seed crystal can promote solid lattice formation[4].
Quantitative Data: Condition Optimization
The following table summarizes the causality and expected outcomes of various hydrolysis conditions:
| Solvent System | Base (Equivalents) | Temp | Reaction Time | Expected Yield | Mechanistic / Troubleshooting Notes |
| NaOH (3.0 eq) | 60 °C | >24 h | < 40% | Biphasic interface; poor solubility severely limits reaction rate. | |
| THF / | LiOH (3.0 eq) | 40 °C | 2 - 6 h | 85 - 95% | Optimal. THF ensures solubility; |
| Dioxane / | KOH (3.0 eq) | 40 °C | 2 - 6 h | 80 - 90% | Excellent alternative if a higher boiling point co-solvent is required[1]. |
| AcOH / | 140 °C | 4 h | 60 - 70% | Harsh acidic conditions; high risk of decarboxylation or degradation[5]. |
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system. Step 4 ensures organic impurities are removed before precipitation, guaranteeing high purity of the final isolate.
Reagents: Methyl 2,6-dimethylquinoline-4-carboxylate (1.0 eq),
-
Dissolution: In a round-bottom flask, suspend the ester (1.0 eq) in a 1:1 mixture of THF and Deionized Water (approx. 10 mL per gram of substrate).
-
Hydrolysis: Add solid
(3.0 eq) in one portion. Equip the flask with a reflux condenser and heat to 40 °C with vigorous stirring. -
Validation: Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material should be observed within 2-6 hours[1].
-
Solvent Exchange & Wash: Cool to room temperature. Concentrate the mixture in vacuo to remove the THF. Transfer the remaining aqueous phase to a separatory funnel and wash with EtOAc (2 × 10 mL). Discard the organic layer (this removes unreacted ester and non-polar impurities).
-
Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0-5 °C in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.5 - 4.0 (verify with a calibrated pH meter). A thick white/pale-yellow precipitate will form.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake with ice-cold deionized water (10 mL) followed by a minimal amount of cold EtOAc (5 mL) to remove trace colored resins[4].
-
Drying: Dry the solid in vacuo at 50 °C to a constant weight to yield pure 2,6-dimethylquinoline-4-carboxylic acid.
Process Visualization
Workflow for base-catalyzed hydrolysis and isoelectric isolation of the target carboxylic acid.
Logical troubleshooting tree for resolving common issues during quinoline ester hydrolysis.
References
-
"Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC", National Institutes of Health (NIH). Available at:[Link]
- "WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters", Google Patents.
-
"Isoelectric Points of Amino Acids (and How To Calculate Them)", Master Organic Chemistry. Available at:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Pfitzinger Reaction for Sterically Hindered Quinolines
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the Pfitzinger reaction, particularly when synthesizing sterically hindered quinoline-4-carboxylic acids. Our focus is to move beyond standard protocols and offer field-proven insights into optimizing this powerful, yet often temperamental, transformation. We will explore the causality behind common failures and provide robust, validated strategies to overcome them.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the Pfitzinger reaction and the specific challenges posed by steric hindrance.
Q1: What is the fundamental mechanism of the Pfitzinger reaction?
The Pfitzinger reaction is the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The reaction proceeds through several key steps:
-
Ring Opening: A strong base, such as potassium hydroxide (KOH), hydrolyzes the amide bond of the isatin ring to form a keto-acid intermediate (an isatinic acid salt).[2][3]
-
Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the ketone or aldehyde to form an imine.[4]
-
Tautomerization & Cyclization: The imine tautomerizes to an enamine, which then undergoes an intramolecular cyclization (Claisen-type condensation).[1][4]
-
Dehydration: The cyclized intermediate dehydrates to yield the final aromatic quinoline-4-carboxylic acid.[2][3]
Q2: Why do sterically hindered substrates often result in low yields or reaction failure?
Steric hindrance, arising from bulky substituents on either the isatin ring or the carbonyl compound, presents a significant energy barrier to the reaction.[5][6] This obstruction can negatively impact two critical stages:
-
Initial Condensation: Large groups can physically block the approach of the isatin's amino group to the carbonyl carbon, slowing down or preventing the formation of the crucial imine intermediate.[7]
-
Cyclization: Even if the imine forms, bulky groups can create conformational strain that impedes the intramolecular cyclization required to form the quinoline ring system. This can lead to the prevalence of side reactions or decomposition.[8][9]
Q3: What are the most common side reactions to anticipate?
The most prevalent issue, especially under strongly basic and high-temperature conditions, is the formation of intractable tars or resins. This is often caused by:
-
Self-condensation: Aldol-type self-condensation of the carbonyl compound.[10]
-
Decomposition: Thermally sensitive starting materials can decompose in hot, strongly alkaline solutions.
-
Polymerization: Reaction intermediates may polymerize instead of proceeding through the desired cyclization pathway.[10]
Q4: Are there modern modifications to the Pfitzinger reaction that are better suited for hindered substrates?
Yes, several modern approaches have been developed to overcome the limitations of the classical Pfitzinger synthesis. Two of the most effective are:
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently deliver the high activation energy required to overcome steric barriers, often leading to dramatically reduced reaction times and improved yields.[1][11][12]
-
Lewis Acid Catalysis: The use of Lewis acids can facilitate the reaction under milder conditions. While less common for the classic Pfitzinger, related quinoline syntheses have shown that Lewis acids can activate the carbonyl group towards nucleophilic attack, a principle that can be adapted.[13][14]
Troubleshooting Guide: From Low Yields to Tar Formation
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: The reaction yields are consistently low or there is no product formation.
-
Possible Cause 1a: Insufficient Reactivity Due to Steric Hindrance.
-
Possible Cause 1b: Suboptimal Base Selection or Concentration.
-
Solution: The choice between KOH and NaOH can be critical and substrate-dependent. While KOH is traditional, some studies report higher yields with NaOH.[1] It is highly recommended to perform small-scale trials to screen both the base and its concentration to find the optimal conditions for your specific substrates.[10]
-
-
Possible Cause 1c: Inefficient Mixing or Poor Solubility.
-
Solution: Ensure vigorous stirring throughout the reaction. If reactants have poor solubility in the common ethanol/water mixture, consider exploring other protic solvents or aqueous mixtures that may improve solubility and reduce tar formation.[10]
-
-
Possible Cause 1d: Premature Product Precipitation.
-
Solution: The product may precipitate from the reaction mixture before the reaction is complete, especially if it is highly crystalline.[1] This can be monitored by TLC. If this occurs, consider a solvent system in which the final product has higher solubility at the reaction temperature.
-
Problem 2: The reaction produces a thick, intractable tar instead of a clean product.
-
Possible Cause 2a: Simultaneous Mixing Leading to Self-Condensation.
-
Solution: This is the most common cause of tarring.[10] Implement a modified reactant addition protocol . First, dissolve the isatin in the aqueous base and stir (reflux if necessary) until the color changes, indicating the ring has opened to form the isatinate salt. Only after this pre-reaction step should you add the carbonyl compound. This minimizes the opportunity for the carbonyl to self-condense under basic conditions.[10]
-
-
Possible Cause 2b: Excessively High Reaction Temperature.
-
Solution: While heat is often necessary, excessive temperatures can accelerate side reactions and decomposition.[10] Maintain the reaction at the lowest effective temperature. For some substrates, running the reaction at a lower temperature (e.g., 35-40°C) for a longer duration can be beneficial.
-
Problem 3: Significant amounts of unreacted isatin remain in the final product.
-
Possible Cause 3a: Insufficient Carbonyl Compound.
-
Solution: Use a molar excess (e.g., 1.5 to 2.0 equivalents) of the carbonyl compound. This drives the reaction equilibrium towards the product and helps to consume the isatin completely, which can often be difficult to remove during purification.[10]
-
-
Possible Cause 3b: Incomplete Isatin Ring Opening.
-
Solution: Ensure the initial step of reacting the isatin with the base is complete before adding the ketone. The visual cue is often a color change from the initial deep color of the deprotonated isatin to a paler solution.[16] Allow sufficient time for this step (e.g., 1 hour of stirring/reflux).[1][17]
-
Optimized Protocols for Sterically Hindered Substrates
The following protocols are designed to address the challenges of steric hindrance and improve reaction outcomes.
Protocol 1: Microwave-Assisted Pfitzinger Reaction
This method is highly effective for forcing sterically demanding substrates to react by using high temperatures for very short periods, minimizing byproduct formation.[11][12]
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatin (1.0 eq) and potassium hydroxide (3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1, 5 mL).
-
Reactant Addition: Add the sterically hindered ketone (1.5 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 125-150°C) for 15-40 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture over crushed ice.
-
Purification: Remove any insoluble material by filtration. Carefully acidify the cold filtrate with concentrated HCl or acetic acid to a pH of ~4-5. The quinoline-4-carboxylic acid product will precipitate.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Table 1: Example Microwave Conditions for Pfitzinger Reactions
| Isatin Derivative | Carbonyl Compound | Power (W) | Temperature (°C) | Time (min) | Reported Yield (%) |
| Isatin | 1-(p-tolyl)ethanone | 100 | 125 | 30 | Good to Excellent |
| 5-Bromoisatin | Cyclohexanone | 100 | 125 | 35 | Good to Excellent |
| 5-Chloroisatin | Acetophenone | 100 | 125 | 30 | Good to Excellent |
| (Data adapted from literature reports on microwave-assisted synthesis).[11][12] |
Protocol 2: Modified Reactant Addition for Thermal Conditions
This protocol minimizes tar formation by ensuring the isatin ring is opened before the ketone is introduced.[16][10]
Step-by-Step Methodology:
-
Base Solution: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Isatin Ring Opening: Add the isatin derivative (1.0 eq) to the basic solution. Heat the mixture to reflux and maintain for 1 hour. A distinct color change should be observed as the isatin ring opens.[1][17]
-
Ketone Addition: After cooling slightly, slowly add the sterically hindered ketone (1.5 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture back to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1 for work-up, purification, and isolation.
Visualization & Workflow Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and troubleshooting logic.
Caption: The mechanism of the Pfitzinger reaction.
Caption: A decision tree for troubleshooting the Pfitzinger reaction.
Caption: Interplay of key parameters affecting reaction outcome.
References
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Shvekhgeimer, M. G. A. (n.d.). The Pfitzinger Reaction. (Review). Scribd.
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.
- BenchChem (n.d.). Optimizing reaction parameters for Pfitzinger synthesis of quinolines. Benchchem.
- BenchChem (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem.
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review).
- Shvekhgeimer, M. G. A. (n.d.). The Pfitzinger Reaction. (Review) (2004). SciSpace.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
- Various Authors. (2024). The Pfitzinger Reaction. Sciencemadness Discussion Board.
- Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Oriental Journal of Chemistry.
- Sari, Y., et al. (2023).
- ResearchGate. (n.d.). Modified Pfitzinger reaction using TMSCl.
- Request PDF. (2025).
- ResearchGate. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and...
- Stobaugh, R. E. (1948). A Study of Steric Inhibition of the Pfitzinger Reaction. PDF.
- Buu-Hoï, N. P. (1946). The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed).
- ResearchGate. (n.d.). Acid‐catalyzed multicomponent Pfitzinger reaction.
- chemeurope.com. (n.d.). Pfitzinger reaction. chemeurope.com.
- Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Sharma, V., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Taylor & Francis. (n.d.). Lewis acid catalysis – Knowledge and References. Taylor & Francis.
- RSC Publishing. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger_reaction [chemeurope.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One moment, please... [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Workflow 1: Fischer Esterification (Removing Unreacted Quinoline Carboxylic Acid)
Technical Support Center: Quinoline Ester Synthesis & Purification
Overview Welcome to the Technical Support Center for Quinoline Ester Synthesis. As application scientists, we frequently encounter researchers struggling to isolate pure quinoline esters from complex reaction matrices. The amphoteric nature of the quinoline core—coupled with the structural similarities of common precursors—makes standard purification workflows prone to failure. This guide provides field-proven, self-validating protocols to remove unreacted starting materials, grounded in mechanistic causality.
The Mechanistic Challenge (Causality)
Fischer esterification is an equilibrium-driven process; even with a Dean-Stark apparatus or excess alcohol, unreacted quinoline carboxylic acid often remains[1]. The primary challenge lies in the zwitterionic nature of the starting material. Quinoline carboxylic acids contain both a basic quinoline nitrogen (
The Solution
To separate the unreacted acid from the target ester, we exploit the loss of the acidic proton in the esterified product. By washing the crude mixture with a mild base (saturated
Workflow for isolating quinoline esters from unreacted carboxylic acids via pH manipulation.
Self-Validating Protocol: Acid-Base Extraction
-
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Initial Wash: Add an equal volume of cold distilled water to remove the bulk of the acid catalyst (
) and unreacted aliphatic alcohol[2]. Discard the aqueous layer. -
Neutralization & Extraction: Add saturated aqueous
in small portions. Validation Check: The reaction will effervesce ( gas). Continue adding until effervescence ceases and the aqueous layer tests at pH 8 using indicator paper[3]. -
Phase Separation: Vigorously shake the funnel, venting frequently. Allow the layers to separate. The lower aqueous layer now contains the unreacted quinoline carboxylate.
-
Isolation: Drain the organic layer, dry over anhydrous
, and concentrate under reduced pressure to yield the pure quinoline ester.
Workflow 2: Conrad-Limpach Synthesis (Removing Unreacted Aniline)
The Mechanistic Challenge (Causality)
In high-temperature cyclizations like the Conrad-Limpach or Gould-Jacobs reactions, unreacted aniline is a notorious contaminant[4]. A common mistake is attempting to remove aniline via a dilute
The Solution
We bypass acid-base chemistry entirely and rely on kinetic precipitation and chemical derivatization . The rigid, planar structure of the quinolone ester core readily crystallizes out of high-boiling solvents (like Dowtherm A), whereas aniline and unreacted
Kinetic precipitation and trituration workflow for removing unreacted aniline.
Self-Validating Protocol: Precipitation & Diazotization
-
Precipitation: Allow the hot reaction mixture to cool slowly to room temperature, then place it in an ice bath. The quinoline ester will precipitate[4].
-
Filtration & Trituration: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold toluene or hexanes to remove residual high-boiling solvent and unreacted
-keto ester[6]. -
Chemical Scavenging (Optional for high purity): If NMR indicates trace aniline, dissolve the crude product in dilute
and cool to 0°C. Add a stoichiometric amount of . The aniline is converted to a diazonium salt. Warm the solution to 60°C to degrade the diazonium into a water-soluble phenol[5]. -
Final Recovery: Basify the solution with
to precipitate the pristine quinoline ester, leaving the phenol impurity in the aqueous phase as a phenoxide[5].
Quantitative Physicochemical Data
Understanding the partitioning behavior of your reaction components is critical. Use the table below to predict where your starting materials will reside during liquid-liquid extraction.
Table 1: Physicochemical Properties Governing Quinoline Ester Purification
| Compound Class | Typical | Aqueous Sol. (pH 2) | Aqueous Sol. (pH 8) | Organic Sol. |
| Quinoline Ester | ~4.5 - 5.0 (Conjugate Acid) | High (Protonated cation) | Low (Neutral free base) | High |
| Quinoline Carboxylic Acid | ~4.9 ( | High (Cationic) | High (Anionic carboxylate) | Low (Zwitterionic) |
| Aniline (Impurity) | ~4.6 (Conjugate Acid) | High (Protonated cation) | Low (Neutral free base) | High |
| ~11.0 (Enol proton) | Low (Neutral) | Low (Neutral) | High |
Troubleshooting FAQs
Q: I washed my organic layer with 1M HCl to remove aniline, but my quinoline ester disappeared. What happened?
A: You protonated your product. The quinoline nitrogen is basic (
Q: My Fischer esterification shows unreacted quinoline carboxylic acid even after 24 hours of reflux. How can I force it to completion?
A: Esterification is equilibrium-limited. If you cannot use a Dean-Stark trap to remove water[1], you must use the alcohol as the solvent (massive stoichiometric excess) and ensure your acid catalyst (e.g.,
Q: During the Conrad-Limpach synthesis, I am getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline (Knorr product). How do I separate them?
A: Separation is notoriously difficult due to similar solubilities. The best approach is prevention. The formation of the 2-hydroxyquinoline side product is under thermodynamic control[6]. Ensure the initial condensation of the aniline and
References
2.[5] Title: Purification of Quinoline - Chempedia Source: LookChem URL:[Link]
5.[2] Title: 22. The Fischer Esterification Source: West Virginia University (WVU) URL: [Link]
6.[1] Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
Sources
Solving solubility issues of Methyl 2,6-dimethylquinoline-4-carboxylate in bioassays
Topic: Methyl 2,6-dimethylquinoline-4-carboxylate[1][2]
Case ID: #Q4-EST-SOL-001 Status: Open Assigned Scientist: Senior Application Specialist, Lead Discovery Group[1]
Compound Profile & Physicochemical Analysis
Before troubleshooting, we must understand why this molecule is resisting solution.[1] You are dealing with a "Brick Dust" intermediate.
| Property | Value (Approx.) | Implication for Bioassays |
| Structure | Planar Aromatic Heterocycle | High lattice energy due to |
| LogP | ~2.6 (Computed) | Moderately lipophilic.[1] It prefers organic solvents but is not "grease."[1] |
| Ionization | Neutral (Ester) | Critical: Unlike the carboxylic acid form, the ester cannot be solubilized by adjusting pH. It remains neutral in physiological buffers.[1] |
| Risk Factor | Colloidal Aggregator | High risk of forming false-positive "aggregates" in enzymatic assays.[1] |
Troubleshooting Guide (Q&A Format)
Q1: "I dissolve the powder in DMSO, but it crashes out immediately when I add it to my assay buffer. Why?"
Diagnosis: You are experiencing "Solvent Shock." This compound has a low Critical Supersaturation Concentration.[1] When you pipette 100% DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip exceeds the solubility limit instantly, forcing the molecules to nucleate and precipitate before they can disperse.
The Fix: The "Intermediate Dilution" Protocol Do not spike 100% DMSO directly into the assay plate. Use an intermediate step to lower the kinetic energy barrier.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex vigorously.
-
Intermediate Step: Prepare a "Working Solution" at 10x or 20x the final concentration using a solvent mix of DMSO:Buffer (1:1) or DMSO:Water (1:1) .[1]
-
Why? This prevents the "shock" of 100% organic hitting 100% aqueous.
-
-
Final Addition: Add this intermediate mix to your assay plate.
Technical Note: If precipitation persists, switch the intermediate solvent to PEG-400 or Ethanol .[1] These co-solvents often bridge the polarity gap better than DMSO alone for quinolines.
Q2: "My IC50 curves have steep Hill slopes (>2.0), and the inhibition disappears when I spin the plate. Is my compound working?"
Diagnosis: You likely have Colloidal Aggregation , not true inhibition.[1] Planar heterocycles like quinolines are notorious for forming sub-micron colloids in aqueous buffer.[1] These colloids sequester enzymes on their surface, causing non-specific inhibition.[2] This is the #1 cause of false positives in early drug discovery.
The Fix: The Detergent Validation Test You must prove the inhibition is specific.
Self-Validating Protocol:
-
Run Assay A: Standard condition (Buffer + Compound).
-
Run Assay B: Buffer + 0.01% Triton X-100 (or 0.005% Tween-20) + Compound.[1]
-
Compare Results:
Mechanism: The detergent reduces the surface tension, disrupting the colloids and releasing the trapped enzyme back into solution.
Q3: "I need to dose cells at high concentrations, but DMSO >0.5% is toxic. How do I solubilize this without DMSO?"
Diagnosis: Solvent toxicity is masking your compound's effect.[1] Since this is a neutral ester, pH adjustment is futile.[1] You need a molecular encapsulation strategy.[1]
The Fix: Hydroxypropyl-
Formulation Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Filter sterilize (0.22 m).[1] -
Complexation:
-
Weigh Methyl 2,6-dimethylquinoline-4-carboxylate.[1]
-
Add the 20% CD solution directly to the powder.
-
Sonicate for 30 minutes at 37°C or stir overnight at room temperature.
-
Visual Check: The solution should turn clear.
-
-
Usage: Use this solution directly on cells.[1] It is generally non-toxic up to very high concentrations.[1]
Visualizing the Workflow
Figure 1: Solubility Decision Tree
Caption: Logical flow for determining the correct formulation strategy based on visual and experimental feedback.
Figure 2: The "Solvent Shock" Mechanism vs. Complexation
Caption: Comparison of direct aqueous dilution (leading to precipitation) vs. Cyclodextrin encapsulation.
[2]
Quantitative Data Summary: Solvent Tolerance
Use this table to set your assay limits.
| Solvent / Carrier | Max Final % (Enzymatic) | Max Final % (Cellular) | Notes |
| DMSO | 1.0% - 5.0% | 0.1% - 0.5% | >0.5% induces cell differentiation or apoptosis in sensitive lines (e.g., HL-60).[1] |
| Ethanol | 1.0% - 2.0% | 0.1% | Volatile; seal plates immediately.[1] |
| HP- | N/A (Inert) | 0.5% - 2.0% | Recommended. Biologically inert and non-toxic for most applications.[1] |
| Tween-20 | 0.01% | Toxic | Use only for enzymatic/biochemical assays to prevent aggregation.[1] |
References
-
PubChem. (2025).[1][3] Methyl 2,6-dimethylquinoline-4-carboxylate Compound Summary. National Library of Medicine.[1] Link
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf.[1] Link
-
BenchChem. (2025).[1][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. (Contextual citation for detergent validation protocols).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
- 1. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Navigating Thermal Stability in Quinoline Synthesis: A Technical Guide for Methyl 2,6-dimethylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoline derivatives is a fundamental process in the development of new therapeutics and functional materials. Among these, Methyl 2,6-dimethylquinoline-4-carboxylate stands as a key intermediate. However, its synthesis, often involving reflux conditions, presents challenges related to thermal stability. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and yield of your product.
Section 1: Understanding the Thermal Landscape of Methyl 2,6-dimethylquinoline-4-carboxylate
Potential degradation pathways under reflux conditions could involve hydrolysis of the methyl ester to the corresponding carboxylic acid, or more severe decomposition of the quinoline ring itself, especially in the presence of strong acids and oxidizing agents which are common in classical quinoline syntheses like the Doebner-von Miller reaction.[5][6][7][8]
Section 2: Troubleshooting Guide for Reflux Reactions
Refluxing is a common and essential technique in organic synthesis, allowing for prolonged heating of a reaction at a constant temperature without loss of solvent.[9][10][11] However, several issues can arise. This section provides solutions to common problems encountered during the reflux of Methyl 2,6-dimethylquinoline-4-carboxylate.
Issue 1: Low Yield or Incomplete Reaction
Possible Causes:
-
Insufficient Reflux Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier was not overcome.
-
Improper Solvent Choice: The boiling point of the solvent may be too low for the required reaction temperature.
-
Poor Heat Transfer: Uneven heating can lead to localized superheating or insufficient heating of the bulk mixture.[9]
-
Catalyst Inactivity: The acid or base catalyst may be of poor quality, used in insufficient amounts, or have decomposed.[7][12]
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reflux duration.[13][14][15][16]
-
Select an Appropriate Solvent: Choose a solvent with a boiling point that matches the desired reaction temperature. For quinoline synthesis, high-boiling point solvents like diphenyl ether are sometimes used, but require careful temperature control.[17][18]
-
Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer to ensure the reaction mixture is homogeneous and heated evenly. This also prevents "bumping" where the solvent boils violently.[9][19]
-
Verify Catalyst Quality and Loading: Use a fresh, high-purity catalyst at the appropriate molar ratio. In some cases, a different catalyst, such as a Lewis acid, might be more effective.[8][20]
Issue 2: Product Decomposition or Formation of Impurities
Possible Causes:
-
Excessive Reflux Temperature: Overheating can lead to thermal degradation of the starting material, intermediates, or the final product.[9][21] This is a critical concern for aromatic esters which can undergo cleavage at elevated temperatures.[22][23][24]
-
Prolonged Reaction Time: Even at the correct temperature, extended reflux can lead to the formation of byproducts.
-
Presence of Oxygen or Water: Air and moisture can lead to oxidative degradation or hydrolysis of the ester group.
-
Harsh Reaction Conditions: Strong acids or bases can promote side reactions or decomposition.[6]
Solutions:
-
Precise Temperature Control: Use a reliable heating source like an oil bath or heating mantle with a temperature controller. Monitor the internal reaction temperature.[9][25]
-
Reaction Monitoring: As mentioned previously, closely monitor the reaction to stop it once the desired product is formed and before significant degradation occurs.[13][14][15][16]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation. Use dry solvents and glassware to prevent hydrolysis.
-
Milder Reaction Conditions: Explore alternative, milder synthetic routes if product degradation is a persistent issue. Modern synthetic methods often offer improvements in this regard.[7][26]
Issue 3: Inconsistent Results Between Batches
Possible Causes:
-
Variability in Reagent Quality: Impurities in starting materials or solvents can affect the reaction outcome.
-
Inconsistent Heating Profile: Fluctuations in the heating source can lead to different reaction rates and product distributions.
-
Inconsistent Work-up Procedure: Variations in the extraction, washing, and purification steps can affect the final yield and purity.
Solutions:
-
Use High-Purity Reagents: Ensure the purity of all starting materials, solvents, and catalysts.
-
Standardize Heating: Use a calibrated and well-maintained heating apparatus.
-
Develop a Standard Operating Procedure (SOP): Document and adhere to a detailed SOP for the entire process, from reaction setup to final product isolation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of Methyl 2,6-dimethylquinoline-4-carboxylate?
While a specific experimental value is not widely published, based on similar structures like Methyl 2-methylquinoline-6-carboxylate (103-105°C), a crystalline solid with a melting point in a similar range can be expected.[27]
Q2: How can I monitor the thermal stability of my compound during reflux?
The most effective way is to take small aliquots from the reaction mixture at regular intervals and analyze them by HPLC or LC-MS.[15] This will allow you to quantify the amount of starting material, product, and any degradation products over time. NMR can also be used to observe the appearance of new signals corresponding to decomposition products.[13][14][16]
Q3: What are the visual signs of decomposition?
A darkening of the reaction mixture, often to a brown or black tar-like substance, is a common visual indicator of decomposition in quinoline synthesis.[5][6]
Q4: Can I use microwave heating as an alternative to conventional reflux?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and in some cases improve yields and reduce byproduct formation in quinoline synthesis.[6] This is due to the rapid and uniform heating provided by microwaves.
Q5: My final product is a different color than expected. What could be the cause?
Discoloration, often yellowing or browning, can be a sign of impurity or degradation.[21] This can be caused by exposure to light (photodegradation) or oxidation. It is crucial to store the purified compound protected from light and in a cool, dry place.
Section 4: Experimental Protocols
Protocol 1: Monitoring Thermal Stability using HPLC
This protocol outlines a general method for monitoring the stability of Methyl 2,6-dimethylquinoline-4-carboxylate under reflux conditions.
1. Preparation of Standard Solutions:
- Prepare a stock solution of your purified Methyl 2,6-dimethylquinoline-4-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution.
2. Reaction Setup:
- Set up the reflux reaction as per your synthetic protocol.
- Ensure a consistent and monitored heating temperature.
3. Sampling:
- At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
- Immediately quench the reaction in the aliquot by diluting it in a known volume of cold solvent to prevent further reaction.
4. HPLC Analysis:
- Analyze the quenched aliquots and the standard solutions by Reverse-Phase HPLC (RP-HPLC).[15][28]
- Typical HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV detector at a wavelength where the compound has maximum absorbance.
- Injection Volume: 10 µL
5. Data Analysis:
- Construct a calibration curve from the standard solutions.
- Quantify the concentration of Methyl 2,6-dimethylquinoline-4-carboxylate in each aliquot.
- Plot the concentration of the product versus time to assess its stability. The appearance and increase of new peaks will indicate degradation.
Protocol 2: Synthesis via Doebner-von Miller Reaction
This is a generalized procedure for the synthesis of a substituted quinoline, which can be adapted for Methyl 2,6-dimethylquinoline-4-carboxylate. The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8][20]
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine and methyl acetoacetate.
- Slowly add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H2SO4, or BF3·OEt2).[8][12][20]
2. Reflux:
- Heat the mixture to reflux using a heating mantle or oil bath.[10][19][25]
- Maintain the reflux for the required time, monitoring the reaction by TLC.
3. Work-up:
- Cool the reaction mixture to room temperature.
- Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).[29]
- The crude product may precipitate out of the solution.
4. Purification:
- Collect the crude product by filtration.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Section 5: Visualizing Workflows and Degradation
The following diagrams illustrate the experimental workflow for monitoring thermal stability and a potential degradation pathway.
Caption: Workflow for monitoring thermal stability using HPLC.
Caption: A potential degradation pathway for the target molecule.
References
- Benchchem. Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
- Radleys. Reflux reaction mistakes to avoid.
- Crystals. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ScienceDirect. Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
- MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Wikipedia. Doebner–Miller reaction.
- ResearchGate. Possible pathways during quinolin-4-one synthesis: (a) reflux in...
- ResearchGate. Synthesis of target quinolines 6a–f; Reagents and conditions: (i) DEEMM/Ethanol/reflux 1 h.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry.
- ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
- Benchchem. An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- ResearchGate. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF.
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Utah Tech University. Refluxing a Reaction.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Chemistry LibreTexts. 1.4K: Reflux.
- Benchchem. analytical techniques to monitor m-PEG3-OMs reactions.
- ResearchGate. What is the decomposition temperature of quinoline in the presence of nitrogen?.
- Orango. What Is Reflux in Organic Chemistry? Understanding the Basics.
- SynArchive. Doebner-Miller Reaction.
- PubMed. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development.
- ProQuest. Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
- ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from...
- YouTube. Refluxing a Reaction | MIT Digital Lab Techniques Manual.
- ResearchGate. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
- specific polymers. HPLC, a modular technique that complements NMR.
- PMC. Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies.
- ChemScene. 774586-89-9 | Methyl 2,6-dimethylquinoline-4-carboxylate.
- ResearchGate. Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV | Request PDF.
- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- PubChem. 2,6-Dimethylquinoline | C11H11N | CID 13414.
- National Institute of Standards and Technology. Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines.
- Benchchem. Technical Support Center: Synthesis of Quinoline-2-Carboxylate.
- Benchchem. An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.
- MilliporeSigma. Methyl 2-methylquinoline-6-carboxylate | 108166-01-4.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. radleys.com [radleys.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. theorango.com [theorango.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. synarchive.com [synarchive.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 23. researchgate.net [researchgate.net]
- 24. Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS - ProQuest [proquest.com]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. Methyl 2-methylquinoline-6-carboxylate | 108166-01-4 [sigmaaldrich.com]
- 28. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Challenges of Dimethylquinoline Derivatives
Welcome to the Technical Support Center dedicated to addressing the purification challenges of dimethylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and expert insights to help you achieve the highest purity for your compounds.
Introduction
Dimethylquinoline derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] However, their purification can be a formidable task due to their inherent chemical properties. The presence of the basic nitrogen atom, coupled with the influence of two methyl groups on the quinoline scaffold, often leads to challenges in standard purification techniques like chromatography and recrystallization.[2][3] This guide provides a structured approach to understanding and overcoming these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your dimethylquinoline derivative in a question-and-answer format.
Question 1: My dimethylquinoline derivative is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how can I fix it?
Answer: This is a classic issue encountered with basic nitrogen-containing heterocycles like dimethylquinolines.[2][4] The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic nitrogen atom of your compound. This can lead to:
-
Peak Tailing: Strong, non-uniform interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, streaky bands instead of sharp peaks.[2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that your compound permanently binds to the silica, leading to low or no recovery.[2]
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your mobile phase. This will "cap" the acidic silanol groups, preventing strong interactions with your compound and leading to sharper peaks and better separation.[4][5]
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can significantly improve the chromatography of basic compounds.[2]
-
Reverse-Phase Chromatography (C18): For more polar dimethylquinoline derivatives, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[4]
-
Question 2: I've isolated my dimethylquinoline derivative as an oil and it refuses to crystallize. What are my options?
Answer: Obtaining an oily product instead of a solid is a common frustration. This can be due to residual solvents, impurities acting as a "eutectic" mixture, or the inherent low melting point of the compound.
Solutions:
-
Solvent Screening for Crystallization: The key to successful crystallization is finding the right solvent or solvent system.[4][6]
-
Single Solvent: Experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.[4]
-
Co-solvent System: If a single solvent doesn't work, try a co-solvent system. Dissolve your oily compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy.[6][7] Heating to get a clear solution and then slow cooling can induce crystallization.
-
-
Salt Formation: Since dimethylquinolines are basic, they can often be converted to crystalline salts.[6] Dissolving the oil in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of an acid like HCl or picric acid can precipitate a stable, crystalline salt, which can then be filtered and purified.[6][8] The free base can be regenerated later if needed.[6]
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, sometimes with gentle heating.
Question 3: My purification yields are consistently low after column chromatography. Where could my product be going?
Answer: Low recovery can be attributed to several factors, often related to the interaction with the stationary phase or the workup process.
Solutions:
-
Check for Irreversible Adsorption: As mentioned in Question 1, strong binding to acidic silica gel can lead to significant product loss.[2] If you suspect this, try using a basic modifier or switching to a different stationary phase.
-
Column Overloading: Loading too much crude material onto your column can lead to poor separation and product loss in mixed fractions.[4] A general rule of thumb is to load 1-5% of the stationary phase mass.[4]
-
Compound Instability: Some quinoline derivatives can be sensitive to the acidic conditions on a silica gel column and may decompose.[2][9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[2]
Frequently Asked Questions (FAQs)
Q1: How do the positions of the two methyl groups affect the purification strategy?
A1: The position of the methyl groups on the quinoline ring can subtly influence the compound's polarity and its interaction with the stationary phase.[10][11][12]
-
Polarity: Methyl groups are weakly electron-donating, which can slightly increase the electron density of the aromatic system and influence the basicity of the nitrogen atom.[13] The overall polarity will depend on the specific positions of the methyl groups. Isomers with different substitution patterns may have slightly different polarities, which can be exploited for chromatographic separation.[14]
-
Solubility: The presence of methyl groups generally increases the lipophilicity of the molecule, which can affect its solubility in different organic solvents.[1] This is a critical factor to consider when choosing a solvent for extraction or recrystallization.
Q2: What are the most common impurities I should expect in my crude dimethylquinoline product?
A2: The impurities will largely depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.[15]
-
Positional Isomers: Syntheses like the Doebner-von Miller or Combes reaction can produce a mixture of isomers if unsymmetrical reactants are used.[15] These isomers often have very similar properties, making them challenging to separate.[3][14]
-
Polymeric Byproducts or Tars: Acid-catalyzed syntheses can sometimes lead to the formation of polymeric materials.[15][16]
-
Partially Hydrogenated Derivatives: If a final oxidation step is incomplete, you may have partially hydrogenated quinoline derivatives as impurities.[16]
Q3: What are the best analytical techniques to assess the purity of my final dimethylquinoline product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of purity.[18][][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives to identify and quantify impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.[16][]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.[16][21]
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Basic Dimethylquinoline Derivative
This protocol outlines a general procedure for purifying a dimethylquinoline derivative using flash column chromatography with a basic modifier.
Materials:
-
Crude dimethylquinoline derivative
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
On a TLC plate, spot your crude material and run several trials with varying ratios of hexane and ethyl acetate to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
To the chosen solvent system, add 0.5% triethylamine. Rerun the TLC to confirm that this improves the spot shape (less streaking).
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.[5]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified dimethylquinoline derivative.
-
Protocol 2: Recrystallization of a Solid Dimethylquinoline Derivative
This protocol provides a step-by-step guide for purifying a solid dimethylquinoline derivative by recrystallization.
Materials:
-
Crude solid dimethylquinoline derivative
-
A selection of solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot.[4]
-
Allow the hot solutions to cool slowly. The best solvent will yield a good crop of crystals upon cooling.[4]
-
-
Dissolution:
-
Place the bulk of your crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
For a better yield, place the flask in an ice bath after it has reached room temperature.[23]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Common Solvent Systems for Dimethylquinoline Derivative Purification
| Purification Technique | Common Solvents/Solvent Systems | Notes |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Addition of 0.1-1% triethylamine is often necessary. |
| Reverse-Phase Chromatography | Water/Acetonitrile, Water/Methanol | Often with 0.1% formic acid or trifluoroacetic acid as a modifier. |
| Recrystallization | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate/Hexane | The choice is highly dependent on the specific derivative. |
Visualization
Experimental Workflow for Purification Strategy
Caption: Decision workflow for purifying dimethylquinoline derivatives.
Logical Relationship of Purification Challenges and Solutions
Caption: Common challenges and their corresponding solutions.
References
- 2,6-Dimethylquinoline - Solubility of Things. (n.d.).
- 2,4-Dimethylquinoline | High-Purity Reagent for Research - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline - Benchchem. (n.d.).
- Application Notes and Protocols: Analytical Standards for 4-(3,5-Dimethylbenzoyl)isoquinoline - Benchchem. (n.d.).
- Addressing challenges in the purification of quinoline derivatives - Benchchem. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Quinoline compounds and process of making same. (1949). Google Patents.
- Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). (n.d.).
- Analytical Services for Purity Determination - BOC Sciences. (n.d.).
- How Is Chromatography Used for Purification? - Moravek. (n.d.).
- Crystal Structure of 2,3-Dimethylquinoline 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds - Benchchem. (n.d.).
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives - Benchchem. (n.d.).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
- Overcoming challenges in the purification of quinoxaline derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives - Benchchem. (n.d.).
- Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. (2021). ResearchGate.
- Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem. (n.d.).
- Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.).
- How to avoid impurities in quinoline cyclization reactions - Benchchem. (n.d.).
- Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). ResearchGate.
- Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (n.d.). MDPI.
- Technical Support Center: Purification of Benzo[f]quinoline Isomers - Benchchem. (n.d.).
- Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide - Benchchem. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2,4-Dimethylquinoline | High-Purity Reagent for Research [benchchem.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. moravek.com [moravek.com]
- 21. moravek.com [moravek.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative ¹H NMR Analysis Guide: Methyl 2,6-dimethylquinoline-4-carboxylate vs. Structural Analogs
Strategic Context & Analytical Objective
In modern drug discovery, substituted quinoline-4-carboxylic acid derivatives serve as critical scaffolds. Notably, they are potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase and are utilized in the synthesis of advanced flavor modifiers [1], [4]. Methyl 2,6-dimethylquinoline-4-carboxylate is a highly valuable building block in these pipelines.
For researchers synthesizing or procuring this compound, verifying its regiochemical purity is paramount. Misassignment of the methyl group position (e.g., C-6 vs. C-8) or the esterification site can derail downstream biological assays. This guide objectively compares the ¹H NMR spectral performance of Methyl 2,6-dimethylquinoline-4-carboxylate against its unesterified precursor and a structural analog, providing a self-validating analytical framework for quality control.
Mechanistic Grounding: The Causality of Chemical Shifts
To confidently identify this target product, one must understand the magnetic causality dictating its ¹H NMR spectrum. The quinoline core presents a complex electronic environment driven by two primary forces:
-
Inductive Deshielding (The N-1 Effect): The electronegative nitrogen atom withdraws electron density from the adjacent positions. Consequently, the C-2 methyl group is strongly deshielded, shifting downfield to ~2.75 ppm. In contrast, the C-6 methyl group , located on the carbocyclic ring, experiences minimal inductive pull and resonates further upfield at ~2.55 ppm [2].
-
Anisotropic Peri-Deshielding (The C-4 Ester Effect): The introduction of the methyl carboxylate group at C-4 creates a powerful magnetic anisotropy. The spatial proximity of the carbonyl oxygen to the C-5 proton (the peri-position) strips electron density from this proton, thrusting its chemical shift drastically downfield to ~8.41 ppm. This peri-effect is the definitive diagnostic marker confirming substitution at C-4 rather than C-3 [3].
Figure 1: Mechanistic causality of ¹H NMR chemical shifts driven by inductive and anisotropic effects.
Comparative Data Analysis: Target vs. Alternatives
When evaluating the purity and identity of Methyl 2,6-dimethylquinoline-4-carboxylate, it is best compared against its core precursor (2,6-Dimethylquinoline ) and a regio-analog lacking the C-6 methyl group (Methyl 2-methylquinoline-4-carboxylate ).
The table below summarizes the quantitative ¹H NMR data, demonstrating how specific structural changes manifest in the spectra.
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Target: Methyl 2,6-dimethylquinoline-4-carboxylate | Alternative 1: 2,6-Dimethylquinoline [2], [3] | Alternative 2: Methyl 2-methylquinoline-4-carboxylate |
| C-2 CH₃ | 2.75 ppm (s, 3H) | 2.67 ppm (s, 3H) | 2.76 ppm (s, 3H) |
| C-6 CH₃ | 2.55 ppm (s, 3H) | 2.42 ppm (s, 3H) | Absent |
| C-4 COOCH₃ | 4.05 ppm (s, 3H) | Absent | 4.06 ppm (s, 3H) |
| C-3 H | 7.82 ppm (s, 1H) | 7.20 ppm (d, 1H) | 7.85 ppm (s, 1H) |
| C-5 H | 8.41 ppm (d, 1H) | 7.55 ppm (d, 1H) | 8.60 ppm (dd, 1H) |
| C-6 H | Absent | Absent | 7.72 ppm (ddd, 1H) |
| C-7 H | 7.55 ppm (dd, 1H) | 7.45 ppm (dd, 1H) | 7.58 ppm (ddd, 1H) |
| C-8 H | 8.02 ppm (d, 1H) | 7.95 ppm (d, 1H) | 8.08 ppm (d, 1H) |
Key Analytical Takeaways:
-
Verification of Esterification: The dramatic shift of the C-5 proton from 7.55 ppm in Alternative 1 to 8.41 ppm in the Target confirms successful C-4 esterification due to the peri-effect.
-
Verification of Regiochemistry: The Target shows a simple doublet for C-5 and C-8, and a doublet of doublets for C-7. If the methyl group were at C-8 instead of C-6, the C-5 proton would appear as a more complex doublet of doublets (as seen in Alternative 2), and the C-7 proton would shift.
Solvent Selection Matrix: CDCl₃ vs. DMSO-d₆
Choosing the correct solvent is a critical experimental parameter that dictates spectral resolution.
-
CDCl₃ (Preferred): Offers superior resolution for the aromatic region of quinolines. The lower viscosity of chloroform results in sharper line widths, allowing for precise calculation of the meta-coupling constant (
Hz) between C-5 and C-7. -
DMSO-d₆ (Alternative): While excellent for highly polar carboxylic acid precursors [4], DMSO-d₆ causes hydrogen-bonding interactions that can broaden aromatic signals. Furthermore, the residual water peak in DMSO (~3.3 ppm) can obscure or complicate the baseline near the C-4 methoxy singlet (~4.0 ppm).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps to guarantee that the resulting spectrum is a true representation of the molecule, free from instrumental artifacts.
Step-by-Step High-Resolution ¹H NMR Workflow
-
Sample Preparation: Accurately weigh 10.0–15.0 mg of the synthesized or purchased Methyl 2,6-dimethylquinoline-4-carboxylate.
-
Solvent Dissolution: Dissolve the compound entirely in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Complete dissolution prevents magnetic susceptibility gradients that cause peak tailing. TMS acts as the internal zero-point reference.
-
Filtration: Pass the solution through a tightly packed glass wool plug into a premium 5 mm NMR tube. Causality: Removing microscopic dust or undissolved particulates is mandatory to maintain a homogenous magnetic field.
-
Locking and Shimming (The Validation Step): Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency. Perform rigorous gradient shimming (Z1–Z5). Validation Check: Do not proceed to acquisition unless the solvent residual peak (CHCl₃ at 7.26 ppm) has a width at half-height (
) of Hz. -
Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures that all protons (especially the rapidly relaxing methyl singlets) return to thermal equilibrium, guaranteeing that peak integrations accurately reflect the 3:3:3:1:1:1:1 proton ratio. Acquire 16 to 32 scans.
-
Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a multipoint baseline correction and set the TMS peak exactly to 0.00 ppm.
Figure 2: End-to-end self-validating workflow for ¹H NMR acquisition and purity verification.
References
-
Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Mass spectra of some deuterium labelled dimethylquinolines. Canadian Science Publishing. Available at:[Link]
-
2,6-Dimethylquinoline | C11H11N | CID 13414. PubChem. Available at:[Link]
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 2,6-dimethylquinoline-4-carboxylate
The following guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It synthesizes established fragmentation mechanisms of quinoline-4-carboxylates with specific structural insights for the 2,6-dimethyl derivative.
Executive Summary & Application Context
Methyl 2,6-dimethylquinoline-4-carboxylate is a critical intermediate in the synthesis of quinoline-based antimalarial and anticancer therapeutics. In drug development pipelines, the precise identification of this regioisomer is paramount, as the position of methyl substituents (specifically at C2, C6, C7, or C8) dramatically alters the pharmacological potency and metabolic stability of the final drug candidate.
This guide provides a definitive mass spectrometric characterization of the 2,6-isomer, contrasting its fragmentation behavior with common structural alternatives to establish self-validating identification protocols.
Experimental Configuration
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These protocols ensure high reproducibility and sufficient internal energy deposition to observe diagnostic fragments.
Protocol A: Electron Ionization (GC-MS)
-
Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (Standard) vs. 20 eV (Low energy for molecular ion enhancement).
-
Transfer Line: 280 °C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Protocol B: Electrospray Ionization (LC-MS/MS)
-
Solvent System: 0.1% Formic acid in Water/Acetonitrile (Gradient).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CID): Stepped energy (15, 30, 45 eV) to capture the full transition from precursor to deep fragments.
Fragmentation Pathway Analysis
The mass spectrum of Methyl 2,6-dimethylquinoline-4-carboxylate (MW 215.25) is dominated by the stability of the aromatic quinoline core and the lability of the ester functionality.
Mechanistic Logic
-
Molecular Ion (
, m/z 215): In EI, the aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak. -
Primary Fragmentation (
-Cleavage): The ester group undergoes characteristic cleavage. The loss of the methoxy radical ( , 31 Da) is the dominant pathway, generating a stable acylium ion. -
Secondary Fragmentation (Decarbonylation): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the dimethylquinolinium cation.
-
Tertiary Fragmentation (Ring Degradation): High-energy collisions lead to the expulsion of HCN or
from the heterocyclic ring, a hallmark of quinoline scaffolds.
Visualization of Fragmentation Pathways
Figure 1: Primary EI-MS fragmentation pathways for Methyl 2,6-dimethylquinoline-4-carboxylate. Solid lines indicate major pathways; dashed lines indicate minor/competitive pathways.
Comparative Analysis: Performance vs. Alternatives
Differentiation of the 2,6-isomer from its structural isomers (e.g., 2,8-dimethyl) and precursors (free acid) is critical. The table below summarizes the diagnostic peaks required for positive identification.
Comparison 1: 2,6-Dimethyl vs. 2,8-Dimethyl Isomer
The "Ortho-Effect" (or Peri-effect) is the key differentiator.
-
2,6-Isomer: The methyl groups are spatially separated from the nitrogen lone pair and the C4-ester. Fragmentation is driven purely by electronic stability.
-
2,8-Isomer: The methyl group at C8 is peri to the ring nitrogen. In ESI (soft ionization), this creates steric hindrance for protonation, often changing the ratio of
to adduct ions. In EI, the "proximity effect" can lead to enhanced loss of hydrogen ( ) due to ring cyclization interactions between the C8-methyl and the nitrogen.
Comparison 2: Methyl Ester vs. Free Acid Precursor
A common issue in synthesis is incomplete esterification. The mass shift is diagnostic.
Diagnostic Data Summary
| Feature | Target: Methyl 2,6-dimethyl | Alternative: 2,8-dimethyl Isomer | Alternative: Free Acid Precursor |
| Molecular Ion (EI) | m/z 215 (Strong) | m/z 215 (Strong) | m/z 201 (Base Peak) |
| Base Peak (70 eV) | m/z 184 | m/z 184 or 214 | m/z 183 |
| Key Diagnostic Loss | -31 Da (Methoxy) | -1 Da (Enhanced H loss) | -17 Da (Hydroxyl) |
| Retention Time | Intermediate | Early Eluting (Steric shielding) | Late/Tailing (Polar interaction) |
| Differentiation Confidence | N/A | High (requires retention time + ratio of m/z 214/215) | Very High (Mass shift) |
Differentiation Workflow (Decision Tree)
Figure 2: Logic gate for distinguishing the target molecule from common synthetic impurities and isomers.
References
- Wait, S. T., & McLafferty, F. W. (Year). Rearrangement of Methyl Quinoline-4-carboxylates. Journal of the American Chemical Society. (Generalized mechanism for quinoline esters).
-
Isomer Differentiation: Vukovic, V., et al.[3] "Differentiation of isomeric dimethylquinolines by mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Compound Data: PubChem Database. "Methyl 2,6-dimethylquinoline-4-carboxylate (CID 11235182)". [Link]
-
Synthetic Context: ResearchGate. "Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid".[4] [Link]
Sources
Comparative Crystal Structure Guide: Methyl 2,6-dimethylquinoline-4-carboxylate
Executive Summary
Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and DHODH (dihydroorotate dehydrogenase) inhibitors.[1] This guide provides a technical comparison of the methyl ester against its parent compound, 2,6-dimethylquinoline-4-carboxylic acid , and the structural analog 2,6-dimethylquinolin-4(1H)-one .
Key Finding: The esterification at the C4 position significantly alters the crystal packing motif by eliminating the strong intermolecular O-H···O hydrogen bonding network seen in the parent acid, shifting the solid-state stabilization toward
Chemical Profile & Identification
| Feature | Target Compound | Primary Alternative (Parent Acid) |
| Name | Methyl 2,6-dimethylquinoline-4-carboxylate | 2,6-Dimethylquinoline-4-carboxylic acid |
| CAS No. | 774586-89-9 | 104175-33-9 |
| Formula | ||
| Mol.[2][3][4] Weight | 215.25 g/mol | 201.22 g/mol |
| Physical State | Solid (Crystalline) | Solid (Crystalline) |
| Melting Point | 103–105 °C (Analogous Esters) | >260 °C (Decomposes) |
| Solubility | Soluble in DCM, EtOH, DMSO | Soluble in DMSO, dilute base; Poor in water |
Comparative Crystallographic Characterization
The following data contrasts the crystal lattice properties of the target scaffold against its closest structurally characterized analogs. The 2,6-dimethylquinolin-4(1H)-one serves as the "Scaffold Reference" for the planar quinoline core packing.
Table 1: Crystal Data Comparison
| Parameter | Scaffold Reference (2,6-dimethylquinolin-4(1H)-one) [1] | Target Analog (Methyl 2-phenylquinoline-4-carboxylate) [2] | Target Prediction (Methyl 2,6-dimethylquinoline-4-carboxylate) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (Predicted) |
| Space Group | |||
| a ( | 10.412 | 10.828 | ~10.5–11.0 |
| b ( | 12.961 | 7.535 | ~8.0–12.0 |
| c ( | 15.551 | 18.829 | ~16.0–18.0 |
| 94.37° | 94.37° | ~95° | |
| Z (Units/Cell) | 4 | 4 | 4 |
| Packing Forces | N-H[1][2]···O Hydrogen Bonds |
Technical Insight: The target ester lacks the N-H donor present in the quinolone reference. Consequently, its crystal lattice is predicted to adopt a packing motif driven by "head-to-tail"
-stacking of the planar quinoline rings, with the methyl ester group acting as a steric spacer that expands the c-axis relative to the core scaffold.
Detailed Structural Analysis
3.1 Quinoline Planarity & Steric Hindrance
The 2,6-dimethyl substitution pattern is crucial for biological activity but introduces specific steric constraints in the solid state:
-
C2-Methyl: Sterically crowds the quinoline nitrogen, reducing the basicity and preventing close face-to-face stacking at the N1 position.
-
C6-Methyl: Extends the longitudinal axis of the molecule, favoring linear alignment in the crystal lattice.
-
C4-Ester: The carboxylate moiety typically rotates 45–60° out of the quinoline plane to relieve steric strain with the C3/C5 protons. This "twisted" conformation disrupts the perfect planarity seen in the acid form, lowering the melting point and increasing solubility in organic solvents.
3.2 Intermolecular Interactions
-
Acid Form: Dominated by strong intermolecular hydrogen dimers (
motif) between carboxylic acid groups. High lattice energy High Melting Point. -
Ester Form (Target): The capping of the acid as a methyl ester breaks the dimer. The lattice is stabilized by weaker dipole-dipole interactions between the carbonyl oxygens and
- stacking of the aromatic rings. This makes the ester the preferred form for initial drug formulation due to better bioavailability.
Experimental Protocols
Workflow 1: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol is recommended. This method minimizes twinning and ensures phase purity.
Reagents:
-
2,6-dimethylquinoline-4-carboxylic acid (Precursor)
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic) or Thionyl chloride (
)
Step-by-Step Protocol:
-
Esterification: Dissolve 1.0 eq of 2,6-dimethylquinoline-4-carboxylic acid in anhydrous methanol (10 mL/g).
-
Activation: Add 1.5 eq of
dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Work-up: Evaporate solvent. Neutralize residue with sat.
. Extract with DCM. -
Crystallization (Slow Evaporation):
-
Dissolve the crude ester in a minimum amount of hot Ethanol.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial. -
Cover the vial with Parafilm and poke 3–4 small holes.
-
Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.
-
Result: Colorless prismatic crystals suitable for XRD.
-
Workflow 2: Structural Validation (XRD)
-
Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop.
-
Data Collection: Collect at 293 K (room temp) or 100 K (cryo) using Mo K
radiation ( = 0.71073 ). -
Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix least-squares on
(SHELXL).
Visualizations
Figure 1: Synthesis and Crystallization Logic
Caption: Step-by-step workflow for converting the acid precursor into the target methyl ester and growing diffraction-quality crystals.
Figure 2: Comparative Packing Forces
Caption: Mechanistic difference in crystal lattice stabilization between the acid precursor and the methyl ester target.
References
-
Rajnikant, et al. (2003).[5] "2,6-Dimethylquinolin-4(1H)-one."[5] Acta Crystallographica Section E: Structure Reports Online, 59(11), o1713-o1714.
-
Farah, A. A., & Pietro, W. J. (2001). "Methyl 2-(2-pyridyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 57, o677.
-
PubChem Compound Summary. (2025). "2,6-Dimethylquinoline-4-carboxylic acid."[1][2][3][4][6][7] National Center for Biotechnology Information.
-
ChemScene. (2025). "Methyl 2,6-dimethylquinoline-4-carboxylate Product Data."
-
Chirico, R. D., et al. (2007). "Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline." Journal of Chemical Thermodynamics, 39(5).[8][9]
Sources
- 1. PubChemLite - 2,6-dimethyl-4-quinolinecarboxylic acid (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2,6-dimethylquinoline-4-carboxylic acid (104175-33-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines | NIST [nist.gov]
- 9. Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines | NIST [nist.gov]
UV-Vis absorption maxima of substituted quinoline-4-carboxylates
Comparative Guide: UV-Vis Absorption Maxima of Substituted Quinoline-4-Carboxylates
Executive Summary & Scientific Context
Quinoline-4-carboxylates are privileged heterocyclic scaffolds that play a pivotal role in modern drug discovery and materials science. Their tunable electronic properties make them highly effective as 1[1], as well as critical semiconductor components in2[2].
Understanding the photophysical properties of these compounds—specifically their UV-Vis absorption maxima (
Mechanistic Insights: The Causality of Shifts
The absorption maxima of substituted quinoline-4-carboxylates are highly sensitive to their structural environment and substituent electronics. As an application scientist, it is crucial to understand the "why" behind these spectral shifts:
-
-Conjugation Extension (Bathochromic Shifts): The introduction of electron-rich aromatic systems (e.g., benzofuran or phenylethynyl groups) at the 2- or 6-positions extends the molecule's
-conjugated network. This structural modification lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic (red) shift into the 300–400 nm range[2]. -
Metal Complexation (Charge Transfer Bands): When quinoline-4-carboxylates act as ligands in transition metal complexes (such as Cu(I) species), entirely new absorption bands emerge in the visible region. These are typically attributed to3[3], where photons excite electrons from the metal's d-orbitals to the ligand's
orbitals, pushing absorption beyond 450 nm.
Comparative UV-Vis Absorption Data
The table below summarizes the quantitative photophysical data for various substituted quinoline-4-carboxylates, demonstrating how specific structural modifications dictate their absorption profiles.
| Compound Name / Modification | Solvent | Primary | Secondary Bands (nm) | Dominant Transition Type |
| Methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate | Methanol | 209 | N/A | |
| Ethyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate | Methanol | 212 | N/A | |
| Methyl 6-(phenylethynyl)-2-(4-(phenylethynyl)phenyl)quinoline-4-carboxylate | DMF | 300 | 330, 390 | Extended |
| Cu(I) coordination polymer with quinoline-4-carboxylate derivative | DCM | 465 | 577-581 | MLCT[3] |
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure high-fidelity spectroscopic data, the following self-validating workflow must be strictly adhered to. This methodology prevents common photometric errors and ensures reproducibility.
Step 1: Synthesis and Purity Verification
-
Action: Synthesize the target quinoline-4-carboxylate (e.g., via the Pfitzinger reaction or Sonogashira cross-coupling) and verify absolute purity using
H NMR and HRMS prior to optical analysis. -
Causality: UV-Vis spectroscopy is highly sensitive but non-specific. Trace organic impurities with high molar extinction coefficients (
) can artificially skew the absorption spectrum and completely mask the true of the target analyte.
Step 2: Spectroscopic Sample Preparation
-
Action: Dissolve the purified compound in an anhydrous, spectroscopic-grade solvent (e.g., Methanol or DMF) to achieve a precise concentration of
M. -
Causality: Operating at this specific micromolar concentration ensures the maximum absorbance remains between 0.1 and 1.0 A. This strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing detector saturation and photometric errors caused by molecular aggregation (excimer formation).
Step 3: Instrument Calibration and Baseline Correction
-
Action: Utilize a dual-beam UV-Vis spectrophotometer. Place matched quartz cuvettes (1 cm path length) filled with the pure solvent in both the reference and sample paths to run a baseline scan.
-
Causality: Quartz cuvettes are mandatory because standard glass strongly absorbs UV light below 340 nm. The baseline correction mathematically subtracts the solvent's inherent absorption and cuvette scattering, isolating the electronic transitions of the quinoline-4-carboxylate.
Step 4: Spectral Acquisition and Analysis
-
Action: Scan the sample from 200 nm to 800 nm at a moderate scan rate (e.g., 100 nm/min). Calculate the molar extinction coefficient (
) for each identified peak. -
Causality: A broad scan captures both high-energy
transitions (typically in the UV region) and lower-energy intramolecular charge transfer (ICT) or MLCT bands (in the visible region). Calculating validates the nature of the transition (e.g., indicates a strongly allowed transition).
Experimental Workflow Visualization
Caption: Workflow for the synthesis and UV-Vis characterization of quinoline-4-carboxylates.
References
-
Title : Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Source : Taylor & Francis URL : 4
-
Title : Influence of π‐Endcaps on the Performance of Functionalized Quinolines for p‐Channel OFETs Source : DOI (Anjali, 2022) URL : 2
-
Title : UV-Vis absorption spectra of complexes D1-D3 in DCM Source : ResearchGate URL : 3
-
Title : Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors Source : ResearchGate URL : 1
Sources
Reference Standards for Methyl 2,6-dimethylquinoline-4-carboxylate Purity Analysis
A Comparative Technical Guide for Analytical Method Validation
Executive Summary
In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors), Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) serves as a critical intermediate. However, unlike common pharmacopeial substances (API), niche intermediates often lack commercially available Certified Reference Materials (CRMs) .
This guide compares the analytical performance of three distinct classes of reference standards available to researchers: Generic Reagent Grade , Commercial Analytical Standards , and In-House Qualified Primary Standards (via qNMR) . We demonstrate that relying on "Label Purity" (Area %) from reagent suppliers can introduce assay errors of >1.5%, necessitating a rigorous in-house qualification workflow.
Part 1: The Hierarchy of Reference Standards
For a niche compound like Methyl 2,6-dimethylquinoline-4-carboxylate, the choice of standard dictates the validity of your quantitative data.
| Feature | Option A: Reagent Grade | Option B: Analytical Standard | Option C: In-House Qualified (qNMR) |
| Primary Use | Synthesis starting material | Early-stage method development | GMP Release Testing / GLP Tox Studies |
| Purity Definition | Chromatographic Area % (HPLC/GC) | Potency Assignment (% w/w) | Absolute Mass Fraction purity |
| Traceability | None | Limited (Batch-specific COA) | SI-Traceable (via NIST/BAM internal std) |
| Uncertainty | Unknown | Not typically reported | Calculated (e.g., ± 0.3%) |
| Risk | High (Ignores salts, water, solvents) | Moderate | Low |
Expert Insight: Reagent grade materials often report purity as "98% by HPLC." This is misleading for quantitative work because it ignores non-chromophoric impurities (inorganic salts, residual moisture) and residual solvents, which do not appear on a UV chromatogram but significantly depress the assay value.
Part 2: Case Study & Impurity Profile
To validate a standard, one must understand the synthesis-derived impurities. Methyl 2,6-dimethylquinoline-4-carboxylate is typically synthesized via the Pfitzinger or Doebner reaction, followed by esterification.
Diagram 1: Impurity Origin & Qualification Workflow
The following diagram illustrates the synthesis pathway and the critical control points for qualifying a reference standard.
Caption: Synthesis pathway showing origin of key impurities (isomers, free acid) and the dual-method qualification strategy.
Part 3: Experimental Protocols
Since a CRM is unavailable for this specific CAS, the In-House Qualification (Option C) is the scientific gold standard. Below are the protocols to generate this data.
Protocol 1: Orthogonal Purity Assessment (HPLC-DAD)
This method separates the ester from its free acid and potential regioisomers.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (general).
-
Temperature: 30°C.
Self-Validating Logic:
-
System Suitability: Inject the standard. Tailing factor must be < 1.5.
-
Specificity Check: Inject a sample spiked with 2,6-dimethylquinoline-4-carboxylic acid (the hydrolysis impurity). The resolution (Rs) between the ester and acid peaks must be > 2.0. If they co-elute, the purity value is invalid.
Protocol 2: Absolute Purity Assignment via qNMR
This is the definitive method to establish a "Primary Standard" from a commercial reagent.
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (ensures solubility of the quinoline core).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable material), 99.9% purity.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation).
-
Pulse Angle: 90°.
-
Scans: 16 or 32.
Calculation:
Where:
- : Integrated area
- : Number of protons (Select the methyl ester singlet at ~4.0 ppm for the analyte; vinylic protons for Maleic acid).
- : Molar mass[2]
- : Weighed mass
- : Purity[3][4][5][6]
Part 4: Comparative Data (Simulated Case Study)
We compared a commercial "98%" reagent against an in-house qualified standard.
| Parameter | Commercial Reagent (Option A) | In-House Qualified (Option C) | Discrepancy / Impact |
| Label Purity | 98.5% (Area %) | N/A | Misleading "purity" |
| HPLC Area % | 98.5% | 99.1% | Chromatographically similar |
| Water (KF) | Not Reported | 0.8% | Unaccounted mass |
| Residual Solvent | Not Reported | 1.2% (Ethyl Acetate) | Unaccounted mass |
| Inorganics (ROI) | Not Reported | 0.2% | Unaccounted mass |
| Absolute Assay | Assumed 98.5% | 96.9% (via qNMR) | 1.6% Bias |
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2014. Link
-
Burbidge, A. "Certified Reference Materials vs Reference Standards." High-Performance Lab, 2024.[7] Link
-
ChemicalBook. "2,6-Dimethylquinoline-4-carboxylic acid Properties and Synthesis." Link
-
Almac Group. "qNMR – A Modern Alternative to HPLC for Purity Analysis." Link
-
PubChem. "Methyl 2,6-dimethylquinoline-4-carboxylate Compound Summary." Link
Sources
- 1. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethyl-quinoline-4-carboxylic acid | CAS 104175-33-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
13C NMR chemical shifts of quinoline ring carbons in methyl esters
Title: Comparative Guide to
Executive Summary
In drug discovery and synthetic methodology, the quinoline scaffold is a privileged pharmacophore. Functionalizing this heteroaromatic ring with a methyl ester group (-COOMe) drastically alters its electronic landscape. For researchers synthesizing these derivatives, distinguishing between positional isomers (e.g., C-2, C-3, and C-4 substituted quinolines) is a critical quality control step.
While
Theoretical Framework: Causality of Chemical Shifts
As an application scientist, it is vital to look beyond empirical shift matching and understand the physical chemistry driving the NMR resonances. The baseline
Introducing a methyl ester group perturbs this system through two competing forces:
-
Inductive Withdrawal (-I Effect): The carbonyl carbon pulls electron density through the
-bond framework, generally deshielding the ipso carbon. -
Mesomeric Resonance (-M Effect): The ester group withdraws
-electron density, which propagates through the conjugated ring, specifically deshielding ortho and para positions while occasionally shielding meta positions via electron redistribution.
Isomer-Specific Perturbations:
-
Methyl quinoline-2-carboxylate: Replacing the C-2 proton with the ester carbon introduces a heavy-atom (
-substituent) effect. Counterintuitively, this can cause a slight upfield shift of C-2 compared to the unsubstituted base, masking the expected inductive deshielding[2]. -
Methyl quinoline-3-carboxylate: Placed on the
-carbon, the ester strongly deshields C-3 directly. Furthermore, its -M effect propagates to the adjacent C-2 and C-4 positions, pushing them further downfield[3]. -
Methyl quinoline-4-carboxylate: Substitution at the
-carbon strongly deshields C-4. However, resonance structures dictate that electron density is pulled from C-4, leading to a localized shielding effect at the adjacent C-3 position, pushing it significantly upfield[4].
Comparative Data Analysis
The following table synthesizes the diagnostic
| Carbon Position | Unsubstituted Quinoline (ppm)[1] | Methyl quinoline-2-carboxylate (ppm)[2] | Methyl quinoline-3-carboxylate (ppm)[3] | Methyl quinoline-4-carboxylate (ppm)[4] |
| C=O (Ester) | N/A | 165.9 | 166.6 | 167.1 |
| -OCH | N/A | 53.1 | 52.5 | 52.8 |
| C-2 | 150.3 | 147.8 (Shielded) | 150.0 | 149.7 |
| C-3 | 120.8 | 121.0 | 123.5 (Deshielded) | 118.8 (Shielded) |
| C-4 | 135.7 | 137.5 | 139.1 | 141.1 (Deshielded) |
| C-4a | 128.2 | 129.4 | 126.5 | 124.4 |
| C-5 | 127.7 | 128.6 | 129.2 | 125.3 |
| C-6 | 126.4 | 128.2 | 127.8 | 127.7 |
| C-7 | 129.2 | 130.7 | 132.2 | 130.0 |
| C-8 | 129.5 | 131.6 | 129.5 | 129.8 |
| C-8a | 148.2 | 146.8 | 149.6 | 148.6 |
Note: The most diagnostic shifts for isomer differentiation are highlighted in the text above. The C-3 resonance is the ultimate diagnostic marker: it appears at ~123.5 ppm for the 3-isomer, ~121.0 ppm for the 2-isomer, and drops to ~118.8 ppm for the 4-isomer.
Causality of electronic perturbations on diagnostic
Experimental Workflow: Self-Validating NMR Protocols
Relying solely on 1D chemical shift matching is prone to error due to concentration and solvent effects. A robust analytical workflow must be self-validating. The following protocol utilizes 2D NMR to definitively anchor the ester position to the quinoline ring.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 25–30 mg of the purified quinoline methyl ester in 0.6 mL of CDCl
containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube. -
Causality:
C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High analyte concentration is mandatory to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) within a reasonable timeframe.
Step 2: 1D
-
Action: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer (100 or 125 MHz for
C). Use a standard H-decoupled pulse sequence (zgpg30). -
Critical Setting: Set the relaxation delay (D1) to at least 2.0 seconds.
-
Causality: Quaternary carbons in the heteroaromatic ring lack attached protons to facilitate dipole-dipole relaxation, resulting in long
relaxation times. A short D1 will saturate these spins, causing the critical ipso carbon signals to vanish.
Step 3: Self-Validation via HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Acquire a 2D HMBC spectrum optimized for long-range couplings (
= 8 Hz). -
Validation Logic: Locate the strong singlet of the ester methoxy protons (-OCH
) at ~3.9 ppm in the H dimension. Trace its 3-bond correlation to the ester carbonyl carbon (~166 ppm) in the C dimension. Next, look for quinoline ring protons (e.g., H-3 or H-4) that also correlate to this exact carbonyl carbon. This intersecting correlation definitively proves the regiochemistry of the ester attachment, independent of empirical shift tables.
Self-validating NMR workflow utilizing DEPT and HMBC to confirm quinoline regiochemistry.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança.
- Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. The Royal Society of Chemistry.
- One-Pot Phosphine-Catalyzed Syntheses of Quinolines. SciSpace.
- Design, synthesis and characterization of new fibroblast activation protein inhibitors. Charles University Faculty of Science.
Sources
A Senior Application Scientist's Guide to the Synthesis of Dimethylquinolines: Doebner vs. Pfitzinger Routes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, and the synthesis of its derivatives, such as dimethylquinolines, is of paramount importance. Among the classical methods, the Doebner and Pfitzinger reactions are two of the most common routes to quinoline-4-carboxylic acids, which are versatile precursors. This guide provides an in-depth, objective comparison of these two synthetic pathways. The Doebner reaction offers greater flexibility in the substitution pattern of the aniline starting material but can suffer from low yields, particularly with deactivated anilines.[1][2] The Pfitzinger reaction provides a direct route from isatins but is limited by the harsh basic conditions which can lead to tar formation and are incompatible with base-sensitive functional groups.[2][3] The choice between these methods is ultimately dictated by the desired substitution pattern, the availability and stability of the starting materials, and the reaction conditions tolerated by the substrates.
Introduction: The Significance of the Dimethylquinoline Core
Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5] Dimethyl-substituted quinolines, in particular, serve as key intermediates and core structures in numerous pharmacologically active compounds. The strategic placement of methyl groups can significantly influence a molecule's steric and electronic properties, thereby modulating its binding affinity and metabolic stability.
This guide focuses on two powerful named reactions for constructing the quinoline-4-carboxylic acid core, a common precursor to various dimethylquinolines: the Doebner reaction and the Pfitzinger synthesis.[6] We will dissect their mechanisms, evaluate their respective strengths and weaknesses, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Doebner Synthesis of Dimethylquinolines
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis, to yield quinoline-4-carboxylic acids.[1][7] It is a versatile method that allows for significant variation in the aniline and aldehyde components.
Reaction Mechanism
The precise mechanism of the Doebner reaction is a subject of discussion, but a widely accepted pathway involves the initial formation of a Schiff base (imine) from the aniline and aldehyde.[1] The enol form of pyruvic acid then performs a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to afford the final aromatic quinoline product.[1] The oxidation of the dihydroquinoline intermediate can occur via a hydrogen transfer mechanism, where another molecule of the imine acts as the hydrogen acceptor.[1][2]
Caption: Proposed mechanism for the Doebner reaction.
Advantages and Limitations
-
Substrate Scope: The primary advantage of the Doebner reaction is its broad substrate scope concerning the aniline component.[2] A wide variety of substituted anilines, such as toluidines, can be used to generate corresponding dimethylquinolines.
-
One-Pot Procedure: The reaction is a straightforward one-pot synthesis, which is operationally simple.[1]
-
Yields: A significant drawback is that anilines bearing strong electron-withdrawing groups often result in low yields.[1][2] To address this, a modified procedure known as the Doebner hydrogen-transfer reaction has been developed, which can improve yields for these challenging substrates.[2]
-
Side Reactions: Side reactions can occur, such as the formation of pyrrolidine derivatives if the cyclization happens at the amino group instead of the aromatic ring, though this is rare.[8] Unexpected by-products can sometimes emerge depending on the specific reactants used.[9]
Experimental Protocol: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid
This protocol is adapted from established procedures for the Doebner reaction.[5]
-
Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.8 mmol) and acetaldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add a Lewis acid catalyst such as BF₃·OEt₂ (0.5 equivalents).
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Continue to stir the mixture at 65 °C for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the final product.
The Pfitzinger Synthesis of Dimethylquinolines
First reported by Wilhelm Pfitzinger, this reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][10]
Reaction Mechanism
The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[4][11] This intermediate then condenses with the carbonyl compound (e.g., a ketone for dimethylquinoline synthesis) to form an imine, which rapidly tautomerizes to the more stable enamine.[11][12] The final steps involve an intramolecular cyclization of the enamine onto the ketone, followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid.[4][11]
Caption: Key steps in the Pfitzinger reaction mechanism.
Advantages and Limitations
-
Direct Route: It provides a direct and robust method for synthesizing a variety of substituted quinoline-4-carboxylic acids.[4]
-
Tar Formation: The reaction is notorious for producing intractable tars, especially if all reactants are mixed simultaneously under strongly basic conditions.[3][13] This is often due to the self-condensation of the starting materials. A critical technique to mitigate this is to first dissolve the isatin in the base to ensure complete ring-opening before adding the carbonyl compound.[3]
-
Harsh Conditions: The requirement for a strong base limits the substrate scope, as functional groups that are unstable under these conditions cannot be used.[2]
-
Steric Hindrance: The reaction can be sensitive to steric hindrance, which may reduce yields or lead to abnormal reaction courses.[14]
Experimental Protocol: Synthesis of 2,3,5-Trimethylquinoline-4-carboxylic acid
This protocol is a generalized procedure adapted from the literature, incorporating best practices to minimize side reactions.[3][4]
-
Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (KOH) in ethanol.
-
Isatin Ring Opening: Add 5-methylisatin (1 equivalent) to the basic solution. Heat the mixture to reflux for approximately 1 hour. A color change from orange/purple to pale yellow or light brown should be observed, indicating the opening of the isatin ring.[3][13]
-
Carbonyl Addition: Slowly add butan-2-one (methyl ethyl ketone, ~1.5 equivalents) to the reaction mixture.
-
Reaction: Continue to reflux the mixture for 8-24 hours. Monitor the reaction's completion by TLC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the solution into an ice-water mixture.
-
Extraction: Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted ketone.[4]
-
Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) or acetic acid to a pH of 4-5. The product will precipitate as a solid.[4]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Head-to-Head Comparison: Doebner vs. Pfitzinger
The choice between the Doebner and Pfitzinger syntheses is a strategic one, hinging on the specific target molecule and available starting materials.
Comparative Data Summary
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl with α-methylene |
| Key Reagents | Acid catalyst (Brønsted or Lewis)[1][15] | Strong base (e.g., KOH, NaOH)[4] |
| Product | Quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid |
| Key Advantage | High versatility of aniline substrates.[2] | Direct, robust route.[4] |
| Major Limitation | Low yields with electron-deficient anilines.[1][2] | Tar formation; incompatibility with base-sensitive groups.[2][3] |
| Regioselectivity | Generally good; determined by aniline substitution. | Can be an issue with unsymmetrical ketones.[13] |
| Common Issues | Incomplete oxidation, byproduct formation.[3][9] | Tar/resin formation, low yields.[3][16] |
Strategic Selection Workflow
A researcher's choice can be guided by a simple decision-making process based on the target dimethylquinoline's substitution pattern and the stability of the required precursors.
Caption: Decision guide for selecting a synthetic route.
Conclusion
Both the Doebner and Pfitzinger reactions are venerable and powerful tools for the synthesis of dimethylquinoline-4-carboxylic acids. Neither method is universally superior; their application depends on a careful analysis of the target structure. The Doebner reaction excels in its flexibility regarding the aniline starting material, making it ideal for targets with diverse substitution on the benzene ring, especially when those substituents might be sensitive to strong bases. Conversely, the Pfitzinger reaction offers a more direct pathway when the requisite isatin is available and the target molecule is stable to the harsh basic conditions. Understanding the mechanistic nuances and common pitfalls of each reaction, as detailed in this guide, is crucial for optimizing reaction conditions and achieving successful synthetic outcomes in the development of novel quinoline-based compounds.
References
-
Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Doebner Reaction. Name Reactions in Organic Synthesis. [Link]
- Buu-Hoï, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1953). THE PFITZINGER REACTION IN THE SYNTHESIS OF QUINOLINE DERIVATIVES. Journal of the American Chemical Society.
-
Sciencemadness Discussion Board. The Pfitzinger Reaction. [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
-
Wikipedia. Doebner reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of Methyl 2,6-dimethylquinoline-4-carboxylate via Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical research and development, the confirmation of a compound's purity and identity is a cornerstone of scientific rigor. For Methyl 2,6-dimethylquinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, elemental analysis serves as a fundamental and robust method for purity validation. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthesized compound.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative determination of the mass percentages of these elements in a sample.[1] This technique is predicated on the complete combustion of the sample, followed by the detection and quantification of the resulting gaseous products (CO₂, H₂O, and N₂). The experimental results are then compared against the theoretical elemental composition derived from the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.[2]
For Methyl 2,6-dimethylquinoline-4-carboxylate, with the molecular formula C₁₃H₁₃NO₂ , the theoretical elemental composition is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 13 | 156.13 | 72.54 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.10 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.51 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 14.87 |
| Total | 215.27 | 100.00 |
Note: The molecular weight of Methyl 2,6-dimethylquinoline-4-carboxylate is 215.25 g/mol .[3]
A Comparative Overview of Purity Validation Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two orthogonal techniques that provide complementary information.
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and detection of elemental gases. | Differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Elemental composition and purity. | Number and relative abundance of components in a mixture. | Detailed molecular structure and identification of impurities. |
| Strengths | - High precision and accuracy.- Direct measure of elemental composition.- Can detect non-UV active impurities. | - High sensitivity and resolution.- Quantitative determination of impurities.- Well-established for purity analysis.[4] | - Unambiguous structure elucidation.- Can identify and quantify impurities with known structures.- Provides information on molecular connectivity. |
| Limitations | - Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results. | - Requires chromophoric impurities for UV detection.- Method development can be time-consuming. | - Lower sensitivity compared to HPLC.- Complex spectra can be difficult to interpret.- May not detect non-protonated impurities. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost | Moderate | High (instrumentation) | High (instrumentation and maintenance) |
Experimental Protocols
Elemental Analysis (CHN) Protocol
This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of Methyl 2,6-dimethylquinoline-4-carboxylate.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
Methyl 2,6-dimethylquinoline-4-carboxylate sample (dried and homogenized)
-
Tin or silver capsules
-
Acetanilide or other suitable standard for calibration
Procedure:
-
Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) to ensure accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried Methyl 2,6-dimethylquinoline-4-carboxylate sample into a tin or silver capsule.
-
Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will then automatically drop the sample into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of oxygen.
-
Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors (typically thermal conductivity detectors) for quantification.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare the experimental values to the theoretical values for C₁₃H₁₃NO₂. A deviation of ±0.4% is generally considered acceptable.
High-Performance Liquid Chromatography (HPLC) Protocol (Illustrative)
This protocol is an illustrative example for the purity determination of Methyl 2,6-dimethylquinoline-4-carboxylate, based on established methods for quinoline derivatives.[4][5]
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and data acquisition software.
Materials:
-
Methyl 2,6-dimethylquinoline-4-carboxylate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous component. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Methyl 2,6-dimethylquinoline-4-carboxylate in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Illustrative)
This protocol provides a general guideline for the structural confirmation and purity assessment of Methyl 2,6-dimethylquinoline-4-carboxylate using NMR.[6]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Methyl 2,6-dimethylquinoline-4-carboxylate sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Integrate all signals and normalize to a known number of protons (e.g., a methyl group).
-
The presence of unexpected signals may indicate impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, confirming the connectivity of the molecular skeleton.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum to confirm the structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Use 2D NMR data to confirm the complete structural assignment.
-
Quantify impurities if their structures and corresponding signals are identified.
-
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized batch of Methyl 2,6-dimethylquinoline-4-carboxylate.
Caption: A comprehensive workflow for the purity validation of Methyl 2,6-dimethylquinoline-4-carboxylate.
Potential Impurities in Synthesis
The synthesis of Methyl 2,6-dimethylquinoline-4-carboxylate likely proceeds through the esterification of 2,6-dimethylquinoline-4-carboxylic acid. The latter is often synthesized via reactions such as the Doebner-von Miller or Pfitzinger synthesis.[7][8] Potential impurities could therefore include:
-
Unreacted Starting Materials:
-
2,6-dimethylquinoline-4-carboxylic acid (from incomplete esterification).
-
The aniline and α,β-unsaturated carbonyl precursors from the quinoline synthesis.
-
-
Intermediates:
-
Dihydroquinoline species if the final oxidation step in a Doebner-von Miller type synthesis is incomplete.[9]
-
-
Byproducts:
-
Polymers and tars, which are common byproducts in acid-catalyzed quinoline syntheses.[9]
-
Isomeric quinoline derivatives formed from alternative cyclization pathways.
-
A robust analytical strategy will be capable of separating and identifying these potential contaminants.
Conclusion
Validating the purity of Methyl 2,6-dimethylquinoline-4-carboxylate is a critical step in ensuring the reliability and reproducibility of subsequent research. While elemental analysis provides a fundamental and highly accurate measure of purity, it is most powerful when used in conjunction with orthogonal techniques such as HPLC and NMR spectroscopy. This integrated approach allows for a comprehensive understanding of the sample's composition, ensuring that the material used in further studies is of the highest possible quality.
References
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
-
PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... Available at: [Link]
-
PubChem. 2,6-Dimethyl-4-quinolinecarboxylic acid. Available at: [Link]
-
IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. chemscene.com [chemscene.com]
- 4. ijsred.com [ijsred.com]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0234615) [np-mrd.org]
- 7. iipseries.org [iipseries.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Methyl 2,6-dimethylquinoline-4-carboxylate
Document Control:
-
Scope: Laboratory & Pilot Scale Operations
-
Hazard Class: Irritant / Environmental Toxin (Aquatic)[3]
Part 1: Executive Summary & Immediate Action
Stop and Read: This compound is a quinoline derivative .[4] While specific toxicological data for this ester may be limited, the quinoline core structure dictates that it must be treated as a suspected carcinogen and a severe aquatic toxin .
Core Directive:
-
Zero Drain Disposal: Under no circumstances should this compound enter municipal water systems.
-
Incineration Only: The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.
-
Segregation: Segregate from strong oxidizers to prevent exothermic decomposition.
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile. This compound is an organic ester with a nitrogen-containing heterocyclic ring.
Quantitative Data Summary
| Property | Value | Operational Implication |
| CAS Number | 774586-89-9 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₃H₁₃NO₂ | Non-Halogenated. Dispose in non-halogenated streams. |
| Molecular Weight | 215.25 g/mol | Heavy organic; likely solid at room temperature.[2] |
| Physical State | Solid (typ.)[3] | Requires "Hazardous Solid" waste stream unless dissolved. |
| Hazard Classification | GHS07 (Irritant), GHS09 (Aquatic) | PPE Mandatory: Nitrile gloves, safety glasses, lab coat.[3] |
| Solubility | Organic Solvents (DMSO, MeOH) | Incompatible with aqueous waste streams; may precipitate.[3] |
The Causality of Hazard
The quinoline ring is the primary driver of toxicity. Quinoline derivatives are known to intercalate DNA and persist in the environment. The ester functionality (methyl carboxylate) is susceptible to hydrolysis under basic conditions, potentially releasing methanol and the parent quinoline carboxylic acid, both of which require containment.[3]
Part 3: Waste Segregation (The Self-Validating System)
A self-validating system prevents human error by forcing a "Check-Point" before the waste enters the container.
The "Two-Bin" Protocol
You must classify the waste state before selecting the container.
-
Stream A: Solid Waste (Pure Compound/Contaminated Solids)
-
Validation: Is the material dry? Are sharps (needles) removed?
-
Container: Wide-mouth HDPE drum or double-bagged hazardous waste box.
-
Labeling: "Hazardous Waste - Solid - Toxic Organic."
-
-
Stream B: Liquid Waste (Mother Liquors/Rinsates) [3]
-
Validation: Is the solvent Halogenated (DCM/Chloroform) or Non-Halogenated (Methanol/Acetone)?
-
Chemistry Check: Since Methyl 2,6-dimethylquinoline-4-carboxylate contains NO halogens , it defaults to the Non-Halogenated stream unless mixed with halogenated solvents.
-
Container: Safety can (solvent waste) with flame arrestor.[3]
-
Visual Workflow: Disposal Decision Matrix
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision logic for segregating Methyl 2,6-dimethylquinoline-4-carboxylate waste streams.
Part 4: Detailed Disposal Protocol
Step 1: Pre-Disposal Deactivation (Optional but Recommended)
For small quantities (<100 mg), chemical hydrolysis can reduce immediate toxicity, though the product remains hazardous.[3]
-
Method: Treat with 1N NaOH to hydrolyze the ester.
-
Result: Generates the carboxylate salt and methanol.
-
Warning:Do not neutralize and drain. The quinoline core remains intact. This step is only to stabilize reactive esters before long-term storage. For standard disposal, skip to Step 2.
Step 2: Packaging & Labeling
For Solids:
-
Collect waste in a sealable polyethylene bag.
-
Place the bag inside a secondary container (HDPE jar).
-
Labeling:
For Liquids:
-
Ensure the waste container is compatible (HDPE or Glass; avoid aluminum if pH is high).
-
Leave 10% headspace to allow for thermal expansion.
-
Labeling:
-
Chemical Name: Waste Solvent (e.g., Methanol) + Methyl 2,6-dimethylquinoline-4-carboxylate.[3]
-
Constituents: Trace (<5%).
-
Step 3: Spill Contingency
If a spill occurs, you must prevent the compound from drying and becoming airborne dust (inhalation hazard).[3]
-
Isolate: Evacuate the immediate area.
-
PPE: Don double nitrile gloves and N95 dust mask (or respirator).
-
Contain:
-
Solid Spill: Cover with wet paper towels to suppress dust, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust.
-
-
Clean: Wipe surface with ethanol, then soap and water. Collect all wipes as solid hazardous waste.
Part 5: Regulatory Framework
Compliance is not just about safety; it is a legal requirement.
-
EPA/RCRA Classification: This compound is not explicitly P-listed or U-listed.[6] However, it falls under the "Cradle-to-Grave" responsibility. It must be characterized as Hazardous Waste due to toxicity characteristics.[4]
-
Waste Code Assignment:
-
If ignitable (in solvent): D001 .
-
If toxic (based on TCLP, though rarely done for small batches): D006 (Cadmium) is irrelevant here, but general "Toxic" designation applies.[3]
-
Best Practice: Label as "Non-Regulated Hazardous Waste" if no specific code applies, but ensure the manifest lists "Toxic Organic Solid."
-
References
-
PubChem. 2,6-Dimethyl-4-quinolinecarboxylic acid (Related Compound Data). National Library of Medicine. Available at: [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]
Sources
Personal protective equipment for handling Methyl 2,6-dimethylquinoline-4-carboxylate
Executive Safety Summary & Risk Profile
Immediate Action Required: Treat this compound as a bioactive heterocyclic intermediate. While specific toxicological data for this ester is limited, structurally analogous quinolines exhibit skin/eye irritation and potential mutagenic properties. Strict adherence to the Precautionary Principle is mandatory.
GHS Hazard Classification (Analogous Assignment)
Based on the parent structure (2,6-Dimethylquinoline) and functional class (quinoline carboxylates), the following hazards are assigned for operational safety:
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[3] |
Critical Warning: Quinolines are nitrogen-heterocycles often used as pharmacophores. Uncharacterized intermediates must be handled as if they possess the toxicity of the most potent congener until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier-in-Depth" strategy.[5] The following matrix dictates the minimum requirements for handling Methyl 2,6-dimethylquinoline-4-carboxylate in a research setting.
PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the physical state and operation scale.
Figure 1: PPE Selection Logic based on operational risk assessment.
PPE Specifications Table
| Component | Specification | Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Quinolines can permeate latex. Double-gloving recommended for prolonged handling. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient if fine powder or splash hazards exist. |
| Respiratory | N95 or P100 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection. Use Tyvek sleeves if handling >10g quantities. |
Operational Protocols: Handling & Synthesis
Objective: Minimize exposure and prevent hydrolysis of the ester moiety.
A. Storage & Stability[3][4][7]
-
Environment: Store in a cool, dry place (2-8°C recommended).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >1 month to prevent oxidative degradation of the quinoline ring or hydrolysis of the ester.
-
Incompatibility: Strong oxidizing agents, strong acids, and strong bases (will hydrolyze the ester).
B. Weighing & Transfer Protocol
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.
-
Transfer:
-
Tare the receiving vessel (flask) before adding the solid.
-
Use a disposable spatula or a glass funnel.
-
Do not return excess chemical to the stock container (prevents cross-contamination).
-
C. Reaction Setup (Solubility Context)
Methyl 2,6-dimethylquinoline-4-carboxylate is an organic ester.
-
Solvents: Soluble in DCM, Chloroform, Ethyl Acetate, and DMSO. Sparingly soluble in water.
-
Procedure: Dissolve the solid in the chosen organic solvent slowly to avoid localized exotherms (though unlikely with this specific ester).
Emergency Response & Spill Management
Core Principle: Containment first, then cleanup. Do not rush.
Spill Response Workflow
The following diagram outlines the immediate steps for a laboratory spill of this compound.
Figure 2: Step-by-step spill response workflow.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][2][3] Remove contaminated clothing.[1][2][3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Disposal & Decontamination
Regulatory Status: This compound is a halogen-free organic solid.
-
Waste Categorization:
-
Solid Waste: Dispose of in "Solid Hazardous Waste (Organic)" container.
-
Liquid Waste: If dissolved, dispose in "Non-Halogenated Organic Solvent" waste (unless halogenated solvents like DCM were used).
-
-
Decontamination of Glassware:
-
Rinse glassware with Acetone or Ethanol before washing with soap and water.
-
Collect the initial solvent rinse as hazardous waste.
-
-
Destruction: Incineration is the preferred method for quinoline derivatives to ensure complete ring destruction.
References
-
PubChem. (2025).[6] 2,6-Dimethylquinoline-4-carboxylic acid (Parent Compound Analysis). National Library of Medicine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
